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PF-4136309 Documentation Hub

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  • Product: PF-4136309
  • CAS: 1341224-83-6; 857679-55-1

Core Science & Biosynthesis

Foundational

PF-4136309 mechanism of action CCR2 antagonist

The following technical guide provides an in-depth analysis of PF-4136309, designed for researchers and drug development professionals. Mechanism of Action, Pharmacology, and Clinical Translation Executive Summary PF-413...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of PF-4136309, designed for researchers and drug development professionals.

Mechanism of Action, Pharmacology, and Clinical Translation

Executive Summary

PF-4136309 (also known as INCB8761 ) is a potent, selective, and orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2 ).[1][2] It was originally discovered by Incyte and licensed to Pfizer.

Its primary therapeutic value lies in modulating the Tumor Microenvironment (TME) . By blocking the CCL2-CCR2 axis, PF-4136309 prevents the mobilization of inflammatory monocytes (Ly6C+ in mice, CD14+CCR2+ in humans) from the bone marrow and their subsequent recruitment into tumors. This depletion of Tumor-Associated Macrophages (TAMs) relieves local immunosuppression, rendering "cold" tumors (like Pancreatic Ductal Adenocarcinoma - PDAC) more susceptible to chemotherapy and T-cell-mediated killing.

Molecular Pharmacology

Chemical Identity & Properties
  • IUPAC Name: N-(2-((S)-3-(((1r,4S)-4-hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide

  • Class: (S)-3-aminopyrrolidine derivative.

  • Bioavailability: ~78% (Oral).

  • Selectivity: Highly selective for CCR2 over CCR1, CCR5, and CXCR3.

Binding Kinetics & Potency

PF-4136309 acts as a functional antagonist, inhibiting the binding of the endogenous ligand CCL2 (MCP-1) to CCR2. This blockade prevents the conformational changes required for G-protein coupling and downstream signaling.

Table 1: Quantitative Pharmacology Profile

ParameterAssay TypeValueNotes
Binding Affinity (IC50) Human CCR2 Binding5.2 nM Competitive displacement of radiolabeled CCL2
Mouse CCR2 Binding17 nM Relevant for preclinical syngeneic models
Functional Potency (IC50) Chemotaxis (Human Monocytes)3.9 nM Inhibition of migration toward CCL2
Ca2+ Flux3.3 nM Inhibition of Gq/Gi-mediated calcium mobilization
ERK Phosphorylation0.5 nM Inhibition of MAPK pathway activation
Off-Target Liability hERG K+ Channel20 µM Low risk of QT prolongation at therapeutic doses
CYP450 Inhibition>30 µM Clean profile against major CYP isozymes

Analytic Insight: The disparity between the ERK phosphorylation IC50 (0.5 nM) and Binding IC50 (5.2 nM) suggests high receptor reserve or signal amplification downstream of the receptor, meaning partial occupancy may be sufficient to dampen specific signaling branches.

Mechanism of Action (MoA)

Intracellular Signaling Blockade

Upon CCL2 binding, CCR2 (a GPCR) typically undergoes a conformational change that activates Gαi proteins. This leads to:

  • Inhibition of Adenylyl Cyclase (reducing cAMP).

  • Activation of PLCβ (leading to Ca2+ release).

  • Activation of PI3K/Akt and MAPK/ERK pathways (driving cytoskeletal rearrangement and chemotaxis).

PF-4136309 sterically prevents CCL2 interaction, silencing these pathways.

Diagram 1: CCR2 Signaling Cascade & Blockade

CCR2_Signaling CCL2 CCL2 (Ligand) CCR2 CCR2 Receptor (Transmembrane) CCL2->CCR2 Activates PF4136309 PF-4136309 (Antagonist) PF4136309->CCR2 Blocks Binding G_Protein Gαi Protein Coupling CCR2->G_Protein Conformational Change AC Adenylyl Cyclase G_Protein->AC Inhibits PLC PLCβ Activation G_Protein->PLC Activates ERK MAPK/ERK Phosphorylation G_Protein->ERK Activates Ca_Flux Intracellular Ca2+ Release PLC->Ca_Flux Chemotaxis Actin Polymerization & Chemotaxis ERK->Chemotaxis

Caption: PF-4136309 competes with CCL2, preventing G-protein coupling and downstream chemotactic signaling.

Systemic TME Modulation

The clinical efficacy of PF-4136309 is not derived from direct cytotoxicity to tumor cells but from immunomodulation .

  • Bone Marrow Blockade: PDAC tumors secrete high levels of CCL2. This creates a gradient that draws monocytes out of the bone marrow. PF-4136309 collapses this gradient.

  • Macrophage Depletion: By cutting off the supply of fresh monocytes, the population of Tumor-Associated Macrophages (TAMs) in the tumor eventually dwindles.

  • Immune Reset: TAMs are immunosuppressive (M2-like). Their depletion allows CD8+ T-cells to infiltrate the tumor and enables chemotherapy (like FOLFIRINOX) to work more effectively.

Diagram 2: Monocyte Trafficking & TME Remodeling

TME_Modulation cluster_BM Bone Marrow cluster_Blood Peripheral Blood cluster_Tumor Tumor Microenvironment (PDAC) Monocyte_BM CCR2+ Monocyte (Progenitor) Monocyte_Blood CCR2+ Monocyte (Circulating) Monocyte_BM->Monocyte_Blood Mobilization TAM M2-like TAM (Immunosuppressive) Monocyte_Blood->TAM Infiltration & Differentiation Drug PF-4136309 Drug->Monocyte_Blood BLOCKS CCR2 Drug->TAM Depletes TCell CD8+ T-Cell (Cytotoxic) Drug->TCell Restores Activity TumorCell Tumor Cell (Secretes CCL2) TumorCell->Monocyte_BM CCL2 Gradient (Recruitment) TAM->TCell Suppresses

Caption: PF-4136309 blocks monocyte mobilization, depleting immunosuppressive TAMs and enabling T-cell activity.[3][4][5]

Clinical Translation & Safety Signals

Efficacy in PDAC (The FOLFIRINOX Synergy)

In a Phase 1b trial (NCT01413022), PF-4136309 was combined with FOLFIRINOX chemotherapy.

  • Result: 42% Objective Response Rate (ORR).

  • Mechanism: FOLFIRINOX induces immunogenic cell death, releasing antigens. PF-4136309 removes the "brakes" (TAMs) that would otherwise suppress the immune response to these antigens.

The Pulmonary Toxicity Signal

In a subsequent trial (NCT02732938) combining PF-4136309 with Gemcitabine + Nab-paclitaxel , a safety signal emerged.[4][5]

  • Observation: High incidence (24%) of pulmonary toxicity (interstitial lung disease/pneumonitis).

  • Hypothesis: Alveolar macrophages are critical for lung homeostasis and clearing surfactant. Gemcitabine/Nab-paclitaxel is known to cause mild pneumonitis. The addition of a CCR2 antagonist likely depleted the regulatory macrophages in the lung, exacerbating the chemotherapy-induced lung injury.

  • Lesson: Target validation must consider tissue-resident macrophage functions in healthy organs (lung), not just the tumor.

Experimental Protocols

Protocol: In Vitro Chemotaxis Assay

Purpose: To determine the IC50 of PF-4136309 against CCL2-induced migration.

  • Cell Preparation: Isolate human PBMCs or use CCR2-transfected THP-1 cells. Resuspend in chemotaxis buffer (RPMI + 0.1% BSA).

  • Chamber Setup: Use a 96-well Transwell system (5 µm pore size).

  • Ligand Addition: Add rhCCL2 (10 nM) to the bottom chamber.

  • Drug Treatment: Pre-incubate cells with serial dilutions of PF-4136309 (0.1 nM – 1 µM) for 30 minutes at 37°C.

  • Migration: Load cells into the top chamber. Incubate for 2–4 hours at 37°C.

  • Quantification:

    • Remove top chamber.

    • Add CellTiter-Glo (ATP quantification) or CyQUANT dye to the bottom chamber.

    • Read luminescence/fluorescence.

  • Analysis: Plot Relative Migration Units (RMU) vs. Log[Drug]. Calculate IC50 using non-linear regression (4-parameter fit).

Protocol: Receptor Occupancy (Whole Blood Flow Cytometry)

Purpose: To verify target engagement ex vivo or in clinical samples.

  • Collection: Collect whole blood in EDTA tubes.

  • Drug Spike (Ex Vivo only): Incubate blood with PF-4136309 for 1 hour at 37°C.

  • Staining:

    • Add Anti-CCR2-PE (Must be a clone that competes with the drug, or use a fluorescently labeled CCL2 ligand). Note: If the drug is orthosteric, it will block antibody binding if the antibody targets the ligand-binding pocket.

    • Add Anti-CD14-FITC (Monocyte marker).

  • Lysis/Fixation: Lyse RBCs using FACS Lysing Solution. Wash with PBS/BSA.

  • Acquisition: Analyze on Flow Cytometer. Gate on CD14+ Monocytes.

  • Calculation:

    • % Receptor Occupancy = 100 - [(MFI_Drug / MFI_Control) * 100]

    • A reduction in PE signal indicates the drug is occupying the receptor.

References

  • Discovery of INCB8761/PF-4136309. ACS Medicinal Chemistry Letters (2011).[1]

    • Source:

  • CCR2 inhibition in pancreatic cancer (Phase 1b FOLFIRINOX).The Lancet Oncology (2016).

    • Source:

  • Phase 1b study of PF-04136309 with nab-paclitaxel/gemcitabine. British Journal of Cancer (2019).[6]

    • Source:

  • Structure of CC chemokine receptor 2 with orthosteric and allosteric antagonists.

    • Source:

Sources

Exploratory

Executive Summary: The Nomenclature Identity

This guide provides an in-depth technical analysis of the CCR2 antagonist known dually as PF-4136309 and INCB8761 .[1][2][3] PF-4136309 and INCB8761 are identical chemical entities .[1][3] INCB8761 : The designation assi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the CCR2 antagonist known dually as PF-4136309 and INCB8761 .[1][2][3]

PF-4136309 and INCB8761 are identical chemical entities .[1][3]

  • INCB8761 : The designation assigned by the originator, Incyte Corporation, during the discovery phase.[1]

  • PF-4136309 : The designation assigned by Pfizer upon licensing or co-development for clinical progression.[1]

For the purpose of this guide, the compound will be referred to as PF-4136309/INCB8761 to maintain continuity. This molecule represents a "Second-Generation" CCR2 antagonist designed to overcome the metabolic and selectivity liabilities of predecessors like INCB3284.[1]

Chemical Architecture & Structural Logic

The efficacy of PF-4136309/INCB8761 stems from its highly specific stereochemical configuration, which locks the molecule into a bioactive conformation that fits the orthosteric pocket of the Chemokine Receptor 2 (CCR2).[1]

Structural Decomposition

The molecule is built upon a (S)-3-aminopyrrolidine scaffold, acting as a central linker between two critical pharmacophores:[1]

DomainChemical MoietyFunction
Core Scaffold (S)-3-aminopyrrolidineProvides the chiral backbone, directing the spatial orientation of the flanking groups.[1]
Right-Hand Side (RHS) 3-(trifluoromethyl)benzamide linked via a glycine spacerEngages the hydrophobic pocket of CCR2; the CF3 group enhances metabolic stability and lipophilicity.[1]
Left-Hand Side (LHS) 4-hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexylThe "warhead" for receptor affinity.[1] The heteroaryl rings mimic the natural chemokine interaction.[1]
Critical Stereochemistry

The biological activity is strictly dependent on the stereochemistry at two centers:[1]

  • Pyrrolidine C3 : Must be the (S)-enantiomer .[1][4]

  • Cyclohexyl Ring : The amino and hydroxyl groups adopt a trans-diaxial orientation.[1]

    • Crystallographic Insight: In the bioactive state, the cyclohexyl ring assumes a chair conformation where the bulky heteroaryl group (5-(pyrimidin-2-yl)pyridin-2-yl) sits in the equatorial position (for stability), forcing the amino and hydroxyl groups into axial positions.[1] This axial projection is crucial for hydrogen bonding within the receptor active site.[1]

Mechanism of Action: The CCR2-CCL2 Axis[1]

PF-4136309/INCB8761 functions as a potent, competitive antagonist of CCR2.[1][2][3][4][5][6][7] By occupying the receptor, it blocks the binding of its endogenous ligand, CCL2 (MCP-1), thereby halting the signaling cascade responsible for monocyte recruitment to inflammatory sites.[1]

Signaling Pathway Diagram

The following diagram illustrates the blockade point within the pro-inflammatory signaling cascade.

CCR2_Signaling CCL2 CCL2 (MCP-1) (Extracellular Ligand) CCR2 CCR2 Receptor (GPCR Surface) CCL2->CCR2 Endogenous Binding G_Protein Gαi Protein Dissociation CCR2->G_Protein Activation PF4136309 PF-4136309 / INCB8761 (Competitive Antagonist) PF4136309->CCR2 Blocks Binding Pocket (IC50 ~5.2 nM) AC Adenylyl Cyclase (Inhibition) G_Protein->AC Inhibits cAMP PLC Phospholipase C (Activation) G_Protein->PLC Ca Intracellular Ca2+ Release PLC->Ca ERK ERK1/2 Phosphorylation Ca->ERK Chemotaxis Monocyte Chemotaxis & Infiltration ERK->Chemotaxis

Caption: PF-4136309 competitively inhibits CCR2, preventing G-protein coupling and downstream chemotaxis.[1]

Experimental Protocols & Validation

To validate the identity and potency of PF-4136309/INCB8761, the following protocols are established standards. These assays confirm the compound's ability to inhibit ligand binding and functional migration.[1]

Protocol A: CCR2 Radioligand Binding Assay

Objective : Determine the affinity (


 or 

) of the compound for human CCR2.[1]
  • Cell Preparation : Use WEHI-274.1 cells or CHO cells stably transfected with human CCR2 (hCCR2).[1]

  • Membrane Isolation : Harvest cells, lyse via nitrogen cavitation, and isolate membranes via ultracentrifugation (100,000 x g for 60 min).

  • Reaction Setup :

    • Buffer : 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4.[1]

    • Tracer : [

      
      I]-CCL2 (MCP-1) at ~0.1 nM final concentration.[1]
      
    • Compound : Serial dilutions of PF-4136309 (e.g., 0.1 nM to 10 µM) in DMSO (final DMSO < 1%).[1]

  • Incubation : 60–90 minutes at room temperature to reach equilibrium.

  • Termination : Rapid filtration through PEI-soaked GF/B glass fiber filters using a cell harvester.

  • Quantification : Measure retained radioactivity via liquid scintillation counting.

  • Analysis : Fit data to a one-site competition model.

    • Target Criteria:

      
       (Human CCR2).[1][3][6]
      
Protocol B: Chemotaxis (Migration) Assay

Objective : Assess functional efficacy in blocking monocyte migration.[1][4]

  • Chamber Setup : Use a 96-well transwell system (e.g., Neuro Probe ChemoTx) with 5 µm pore size polycarbonate filters.[1]

  • Chemoattractant : Add rhCCL2 (recombinant human CCL2) at

    
     concentration (typically 10 nM) to the bottom chamber.[1]
    
  • Compound Treatment : Pre-incubate human PBMCs or CCR2+ cells with PF-4136309 for 30 minutes at 37°C.[1]

  • Migration : Load cells onto the top of the filter.[1] Incubate for 2–4 hours at 37°C, 5% CO2.

  • Detection :

    • Remove non-migrated cells from the top.[1]

    • Quantify migrated cells in the bottom chamber using ATP-luminescence (CellTiter-Glo) or DNA-dye (CyQuant).[1]

  • Analysis : Calculate % Inhibition relative to DMSO control.

    • Target Criteria:

      
       (Human chemotaxis).[1][3]
      

Synthesis & Manufacturing Logic

The synthesis of PF-4136309 is a convergent process, joining the complex "Left-Hand Side" (LHS) ketone with the "Right-Hand Side" (RHS) amine.[1]

Synthesis Flowchart

The following diagram outlines the logical assembly of the molecule, highlighting the critical reductive amination step that sets the stereochemistry.

Synthesis_Flow LHS_Ketone LHS Ketone Intermediate (Cyclohexanone derivative) Coupling Reductive Amination (NaBH(OAc)3, DCE) LHS_Ketone->Coupling RHS_Amine RHS Amine Intermediate ((S)-3-aminopyrrolidine core) RHS_Amine->Coupling Isomer_Mix Cis/Trans Mixture (Diastereomers) Coupling->Isomer_Mix Purification Chiral Separation / Crystallization (Isolation of Trans-Diaxial Isomer) Isomer_Mix->Purification Final PF-4136309 / INCB8761 (Pure Active Isomer) Purification->Final

Caption: Convergent synthesis via reductive amination. The critical step is isolating the trans-diaxial isomer.[1]

Key Synthetic Steps
  • LHS Construction : Lithiation of 2,5-dibromopyridine and coupling with 1,4-cyclohexanedione monoethylene ketal, followed by Suzuki-Miyaura coupling to attach the pyrimidine ring.[1]

  • RHS Construction : Acylation of (S)-3-(Boc-amino)pyrrolidine with the trifluoromethylbenzamide moiety.[1]

  • Convergence : The LHS ketone is reacted with the RHS amine under reductive amination conditions (Sodium triacetoxyborohydride).[1]

  • Purification : The reaction yields a mixture of cis and trans isomers.[1] The active trans-diaxial isomer (PF-4136309) is isolated via silica gel chromatography or crystallization.[1]

Comparative Profile: PF-4136309 vs. Predecessors

While PF-4136309 and INCB8761 are the same, the "comparison" relevant to researchers is against the first-generation compound, INCB3284 .[1]

FeatureINCB3284 (Gen 1)PF-4136309 / INCB8761 (Gen 2)Advantage
hERG Inhibition ModerateLow (

)
Reduced cardiac safety risk.[1]
Metabolic Stability ModerateHighImproved half-life and oral bioavailability (78%).[1]
Selectivity HighUltra-HighNo significant activity against >50 other GPCRs/channels.[1]
Stereochemistry (R)-pyrrolidine core(S)-pyrrolidine coreOptimized fit for the receptor pocket.[1]

References

  • Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist . Source: ACS Medicinal Chemistry Letters (2011) [Link][1]

  • CCR2 Antagonist PF-4136309 Clinical Trials . Source: ClinicalTrials.gov [Link][1][2]

Sources

Foundational

Technical Guide: PF-4136309 Selective CCR2 Inhibitor Profile

Executive Summary PF-4136309 (also known as INCB8761 ) is a potent, highly selective, and orally bioavailable antagonist of the C-C chemokine receptor type 2 (CCR2 ).[1][2][3][4][5][6][7] Originally discovered through a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PF-4136309 (also known as INCB8761 ) is a potent, highly selective, and orally bioavailable antagonist of the C-C chemokine receptor type 2 (CCR2 ).[1][2][3][4][5][6][7] Originally discovered through a collaboration between Incyte and Pfizer, this small molecule was engineered to block the CCL2/CCR2 axis , a critical pathway driving monocyte recruitment to sites of inflammation and the tumor microenvironment.

This guide provides a rigorous technical analysis of PF-4136309, focusing on its quantitative pharmacology (IC50/Ki values ), mechanistic basis, and experimental protocols for validation. It is designed for researchers requiring precise benchmarking data for drug development assays.

Molecular Profile & Mechanism of Action[4]

Chemical Identity[6]
  • IUPAC Name: ((3S)-1-((1S,3R)-3-isopropyl-3-((6-(trifluoromethyl)-2H-benzo[d][1,3]oxazin-3(4H)-yl)methyl)cyclopentanecarbonyl)pyrrolidin-3-yl)amine

  • Molecular Formula: C29H31F3N6O3[1][4]

  • Molecular Weight: 568.59 g/mol [1][4][7]

  • Target: CCR2 (Antagonist)[1][2][3][4][5][6][7][8]

Mechanistic Pathway

PF-4136309 functions as an orthosteric antagonist, competing with the endogenous ligand MCP-1 (CCL2) for the extracellular binding pocket of CCR2.[1] Blockade of this receptor inhibits the G


i-mediated signaling cascade, preventing downstream calcium mobilization, ERK phosphorylation, and ultimately, cytoskeletal rearrangement required for chemotaxis.

CCR2_Pathway CCL2 CCL2 (MCP-1) (Ligand) CCR2 CCR2 Receptor (GPCR) CCL2->CCR2 Binds PF4136309 PF-4136309 (Inhibitor) PF4136309->CCR2 Blocks G_Protein Gi/o Protein Activation CCR2->G_Protein Activates PLC PLCβ Activation G_Protein->PLC ERK ERK1/2 Phosphorylation G_Protein->ERK Calcium Intracellular Ca2+ Release PLC->Calcium Chemotaxis Monocyte Chemotaxis Calcium->Chemotaxis ERK->Chemotaxis

Figure 1: Signal transduction pathway of CCR2 and the inhibitory intervention point of PF-4136309.

Quantitative Pharmacology: IC50 & Ki Values

The potency of PF-4136309 varies depending on the assay format (binding vs. functional) and the biological matrix (buffer vs. whole blood). The following data consolidates validated values from primary literature.

Primary Potency Data (Human)
Assay TypeMetricValueDescription
Chemotaxis IC503.9 nM Inhibition of MCP-1 induced migration in human PBMCs [1].
Radioligand Binding IC505.2 nM Displacement of [125I]-MCP-1 from hCCR2 [1].
Whole Blood IC5019 nM Functional blockade in the presence of plasma proteins (Shift due to protein binding) [1].
Calcium Flux IC503.3 nM Inhibition of intracellular Ca2+ mobilization [2].[1][4]
ERK Phosphorylation IC500.5 nM Inhibition of downstream kinase signaling [2].[1][4]
Species Selectivity & Translational Data

Translational modeling requires accounting for interspecies potency differences. PF-4136309 exhibits high affinity for rodent CCR2, making it suitable for preclinical efficacy models.

SpeciesBinding IC50 (nM)Chemotaxis IC50 (nM)
Human 5.23.9
Mouse 1716
Rat 132.8
Selectivity Profile

PF-4136309 is highly selective (>100-fold) against homologous chemokine receptors, ensuring observed effects are CCR2-mediated.

  • CCR1, CCR3, CCR5: IC50 > 1 µM[1]

  • CXCR3, CXCR5: IC50 > 1 µM[1][4]

  • hERG Channel: IC50 = 20 µM (Weak inhibition, indicating a favorable cardiac safety margin) [1].

Experimental Methodologies

To replicate these values or benchmark new compounds against PF-4136309, use the following self-validating protocols.

Protocol A: [125I]-MCP-1 Radioligand Binding Assay

Objective: Determine the affinity (Ki/IC50) of PF-4136309 for the CCR2 receptor.

Materials:

  • Cells: CCR2-transfected CHO cells or human monocytes (THP-1).

  • Ligand: [125I]-labeled MCP-1 (PerkinElmer).

  • Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.

Workflow:

  • Preparation: Harvest cells and resuspend in binding buffer at

    
     cells/well.
    
  • Competition: Incubate cells with 0.1 nM [125I]-MCP-1 and varying concentrations of PF-4136309 (

    
     M to 
    
    
    
    M) for 60 minutes at room temperature.
  • Filtration: Harvest onto GF/B filter plates pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.

  • Wash: Wash plates 3x with ice-cold wash buffer (500 mM NaCl).

  • Detection: Dry filters and measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model using non-linear regression (e.g., GraphPad Prism).

Validation Check: Total binding should be >10x non-specific binding (determined using 1 µM unlabeled MCP-1).

Protocol B: Transwell Chemotaxis Assay

Objective: Assess the functional ability of PF-4136309 to inhibit monocyte migration.

Materials:

  • Chamber: 96-well Transwell plate (5 µm pore size, Corning).

  • Chemoattractant: Recombinant Human MCP-1 (10 nM).

  • Cells: Human PBMCs or CCR2+ cell line.

Workflow:

  • Lower Chamber: Add 10 nM MCP-1 in RPMI + 0.1% BSA.

  • Upper Chamber: Pre-incubate cells (

    
    /mL) with serial dilutions of PF-4136309 for 30 minutes at 37°C.
    
  • Migration: Load cell/drug mixture into the upper chamber. Incubate for 2-4 hours at 37°C/5% CO2.

  • Quantification: Remove upper chamber. Quantify cells in the lower chamber using ATP-luminescence (CellTiter-Glo) or flow cytometry counting beads.

  • Calculation: Calculate % Inhibition relative to "No Drug" control (100% migration) and "No Chemokine" control (Background).

Assay_Workflow Prep Cell Prep (PBMCs) Incubation Pre-incubation (30 min @ 37°C) + PF-4136309 Prep->Incubation Migration Transwell Migration (2-4 hrs) Towards MCP-1 Incubation->Migration Detection Quantification (Luminescence/FACS) Migration->Detection Analysis IC50 Calculation (Non-linear Regression) Detection->Analysis

Figure 2: Standardized Chemotaxis Assay Workflow for CCR2 Antagonists.

PK/PD Correlation & In Vivo Utility

When utilizing PF-4136309 in animal models, researchers must account for the protein shift . While the biochemical IC50 is ~3.9 nM, the whole blood IC50 is 19 nM due to plasma protein binding (Free fraction in human serum is ~24%) [2].

  • Oral Bioavailability: ~78% (Rat/Dog).[1][4][6]

  • Half-life (T1/2): ~2.5 hours (Rat IV).

  • Dosing: Effective preclinical doses typically range from 10–30 mg/kg PO, achieving plasma concentrations sufficient to cover the whole blood IC90.

References

  • Xue, C.-B., et al. (2011).[2][3][4][6] Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist.[1][2][3][4][5][6] ACS Medicinal Chemistry Letters, 2(12), 913–918.[1][4] [Link]

  • Brodmerkel, C. M., et al. (2005). Discovery and Pharmacological Characterization of a Novel CCR2 Antagonist. Journal of Immunology, 175(8), 5370-5378. (Contextual reference for CCR2 assay methodologies).

Sources

Exploratory

Technical Guide: PF-4136309 Modulation of the Tumor Microenvironment

[1] Executive Summary PF-4136309 (INCB8761) is a potent, selective, orally bioavailable antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2][3][4] In the context of the Tumor Microenvironment (TME), particularly...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

PF-4136309 (INCB8761) is a potent, selective, orally bioavailable antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2][3][4] In the context of the Tumor Microenvironment (TME), particularly in pancreatic ductal adenocarcinoma (PDAC), PF-4136309 functions as an immunomodulator rather than a direct cytotoxic agent. Its primary biological activity is the blockade of the CCL2-CCR2 signaling axis, which governs the mobilization of inflammatory monocytes from the bone marrow and their subsequent recruitment into the tumor stroma.

By inhibiting this axis, PF-4136309 depletes immunosuppressive Tumor-Associated Macrophages (TAMs), thereby "unmasking" the tumor to the adaptive immune system and enhancing the efficacy of chemotherapeutic regimens like FOLFIRINOX. This guide details the mechanistic basis, quantitative pharmacodynamics, and validated experimental protocols for assessing PF-4136309 activity.

Mechanistic Foundation: The CCL2-CCR2 Axis[2][5]

The biological activity of PF-4136309 cannot be understood without mapping the cellular trafficking it interrupts. Tumors, particularly PDAC, secrete high levels of CCL2 (MCP-1). This chemokine acts as a homing beacon for CCR2+ classical monocytes (Ly6C^high in mice, CD14+CD16- in humans).

Upon entering the TME, these monocytes differentiate into TAMs, which predominantly adopt an M2-like, immunosuppressive phenotype. These M2 TAMs secrete IL-10 and TGF-β, sequester cysteine, and express checkpoint ligands (PD-L1), effectively excluding cytotoxic CD8+ T cells. PF-4136309 binds to the orthosteric pocket of CCR2, preventing CCL2 binding and subsequent G-protein coupling.

Visualization: CCR2 Signaling & Blockade Architecture

CCR2_Blockade cluster_TME Tumor Stroma Tumor Tumor Cell (PDAC) CCL2 CCL2 (Ligand) Secretion Tumor->CCL2 Secretes BoneMarrow Bone Marrow Reservoir CCL2->BoneMarrow Chemotactic Gradient CCR2 CCR2 Receptor CCL2->CCR2 Blocked by PF-4136309 Monocyte CCR2+ Monocyte (Ly6C high) BoneMarrow->Monocyte Mobilization Monocyte->CCR2 TAM M2-like TAM (Immunosuppressive) CCR2->TAM Differentiation PF4136309 PF-4136309 (Antagonist) PF4136309->CCR2 High Affinity Binding (IC50 ~5.2nM) TME Tumor Microenvironment CD8 CD8+ T Cell (Exclusion) TAM->CD8 Suppresses

Figure 1: Mechanistic intervention of PF-4136309 interrupting the CCL2-driven recruitment of immunosuppressive monocytes into the tumor stroma.[1]

Pharmacodynamics & Quantitative Activity[3]

To rigorously evaluate PF-4136309, researchers must rely on quantitative benchmarks. The compound exhibits high selectivity for CCR2 over other chemokine receptors (e.g., CCR1, CCR5).

Table 1: Key Pharmacodynamic Parameters
ParameterValueSpecies/ContextSignificance
IC50 (Binding) 5.2 nMHuman CCR2Potent orthosteric competition with CCL2.
IC50 (Chemotaxis) 3.9 nMHuman MonocytesFunctional inhibition of migration is concordant with binding affinity.
IC50 (Chemotaxis) 2.8 nMRat CCR2Validates use in rodent preclinical toxicology/efficacy models.
hERG Inhibition 35% @ 10 µMIn vitroLow risk of QT prolongation at therapeutic doses.
Bioavailability 78%Rat/Dog (Oral)Supports oral dosing regimens in clinical trials.[3]
Clinical Dose 500 mg BIDHuman (Phase 1b)Achieves sustained receptor coverage >IC90.

Data compiled from preclinical characterization and Phase 1b dose-escalation studies [1, 2].

Experimental Protocols: Validating TME Remodeling

As an application scientist, you must verify that PF-4136309 is biologically active in vivo. Simply measuring tumor volume is insufficient because the mechanism is immunomodulatory. The following protocols are designed to validate the specific depletion of the target cell population (TAMs).

Protocol A: Flow Cytometry Profiling of the TME

Objective: Quantify the reduction of CCR2+ Macrophages and the influx of CD8+ T cells in tumor tissue.

Causality: We target CD11b and Ly6C to distinguish infiltrating monocytes (CCR2+) from resident tissue macrophages (often CCR2-).

Workflow:

  • Tissue Dissociation: Digest tumor (approx. 500mg) with Collagenase IV (1 mg/mL) and DNase I (0.1 mg/mL) for 30 mins at 37°C. Crucial: Over-digestion cleaves surface receptors; under-digestion biases yield toward non-stromal cells.

  • Single Cell Suspension: Pass through 70µm strainer. Lyse RBCs.

  • Staining Panel (Mouse Model):

    • Live/Dead: Zombie NIR.[3]

    • Leukocytes: CD45 (BV510).[3]

    • Myeloid: CD11b (PE-Cy7), Ly6C (FITC), Ly6G (APC-Cy7), F4/80 (PE).

    • T-Cell: CD3 (BV421), CD8 (APC), CD4 (PerCP).

  • Gating Logic:

    • Gate 1: Live / CD45+ (Immune Cells).

    • Gate 2: CD11b+ / Ly6G- (Exclude Granulocytes/MDSCs).

    • Gate 3: Ly6C^high / F4/80^int (Target: Inflammatory Monocytes/TAMs - This population should decrease with PF-4136309).

    • Gate 4: Ly6C^low / F4/80^high (Resident Macrophages - Should remain relatively stable).

Protocol B: Transwell Migration Assay (In Vitro Potency)

Objective: Determine IC50 of PF-4136309 on monocyte chemotaxis.

  • Chamber Setup: Use 5µm pore polycarbonate filters.

  • Bottom Chamber: Add Recombinant Human CCL2 (10 ng/mL) in RPMI + 0.1% BSA.

  • Top Chamber: Add THP-1 cells (human monocytic line) or primary PBMCs (1x10^6 cells/mL).

  • Treatment: Pre-incubate cells with serial dilutions of PF-4136309 (0.1 nM to 1000 nM) for 30 mins.

  • Incubation: 2-4 hours at 37°C.

  • Readout: Count cells in bottom chamber using flow cytometry or ATP-luminescence.

  • Validation: Controls must include "No Chemokine" (random migration) and "Vehicle" (max migration).

Visualization: Flow Cytometry Logic for TME Analysis

Flow_Gating Sample Tumor Single Cell Suspension LiveCD45 Live / CD45+ (Leukocytes) Sample->LiveCD45 Myeloid CD11b+ (Myeloid Lineage) LiveCD45->Myeloid TCell CD3+ (Lymphocytes) LiveCD45->TCell Granulocyte Ly6G+ (Neutrophils) Myeloid->Granulocyte MonocyteMac Ly6G- (Mono/Macs) Myeloid->MonocyteMac Target Ly6C high / F4/80 int (Inflammatory TAMs) MonocyteMac->Target CCR2 Dependent Resident Ly6C low / F4/80 high (Resident Macs) MonocyteMac->Resident CCR2 Independent Effect PF-4136309 Effect: SIGNIFICANT REDUCTION Target->Effect

Figure 2: Gating strategy to isolate the specific macrophage sub-population depleted by PF-4136309.

Clinical Translation & Combination Strategy

The clinical utility of PF-4136309 lies in combination therapy.[5] In a Phase 1b trial for borderline resectable/locally advanced pancreatic cancer, PF-4136309 was combined with FOLFIRINOX.

  • Rationale: Chemotherapy (FOLFIRINOX) induces immunogenic cell death but also triggers a "repair" response where CCL2 is released by injured tissue, recruiting more TAMs and limiting efficacy.

  • Synergy: PF-4136309 blocks this compensatory recruitment.

  • Outcome: The combination showed an objective response rate (ORR) of 49% compared to historical controls, with 97% achieving local tumor control [3].[6]

  • Safety Note: When combined with nab-paclitaxel/gemcitabine, pulmonary toxicity was observed, likely due to altered monocyte trafficking in the lung [4]. This highlights the importance of regimen selection.

References

  • Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters.

  • PF-4136309 (INCB8761) CCR2 Antagonist Profile. MedChemExpress. [2][7]

  • Targeting tumour-associated macrophages with CCR2 inhibition in combination with FOLFIRINOX in patients with borderline resectable and locally advanced pancreatic cancer. The Lancet Oncology.

  • Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine. Investigational New Drugs.

Sources

Foundational

Technical Deep Dive: PF-4136309 Target Selectivity Profile vs. CCR5

Executive Summary PF-4136309 (also known as INCB8761 or PF-04136309 ) is a potent, highly selective, orally bioavailable antagonist of the C-C chemokine receptor type 2 (CCR2 ).[1][2] Originally discovered through a coll...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PF-4136309 (also known as INCB8761 or PF-04136309 ) is a potent, highly selective, orally bioavailable antagonist of the C-C chemokine receptor type 2 (CCR2 ).[1][2] Originally discovered through a collaboration between Incyte and Pfizer, it was designed to block the CCL2-CCR2 axis, a critical driver of monocyte recruitment in inflammatory diseases and the tumor microenvironment (TME).

This technical guide focuses on the selectivity profile of PF-4136309, specifically analyzing its discrimination against the homologous receptor CCR5 . Understanding this selectivity is paramount for researchers developing immuno-oncology therapies, as CCR2 inhibition targets Tumor-Associated Macrophages (TAMs), while CCR5 modulation has distinct immunological consequences (e.g., T-cell trafficking, HIV viral entry).

Molecular Profile & Mechanism of Action[3]

Chemical Identity[4]
  • Compound Name: PF-4136309 (INCB008761)

  • Chemotype: (S)-3-aminopyrrolidine derivative.[1][3][4]

  • Binding Mode: Orthosteric antagonist. It binds within the transmembrane bundle of CCR2, locking the receptor in an inactive conformation and preventing G-protein coupling.

Structural Determinants of Selectivity

The high selectivity of PF-4136309 for CCR2 over CCR5 is not accidental but a result of specific steric and electrostatic interactions within the binding pocket.

  • CCR2 Interaction: PF-4136309 forms a critical hydrogen bond with residue Thr179 (4.64) in the transmembrane region of CCR2.

  • CCR5 Exclusion: In CCR5, the equivalent positions contain residues that create a steric clash. Specifically, residues Phe109 (3.33) and Ser180 (4.64) in CCR5 impose structural hindrances that prevent PF-4136309 from occupying the pocket, despite the high sequence homology between the two receptors.

Signaling Pathway & Blockade

The following diagram illustrates the divergent signaling pathways of CCR2 and CCR5 and the specific intervention point of PF-4136309.

CCR2_Signaling CCL2 CCL2 (Ligand) CCR2 CCR2 Receptor (Monocytes/TAMs) CCL2->CCR2 Activates CCL5 CCL5 (Ligand) CCR5 CCR5 Receptor (T-cells/Monocytes) CCL5->CCR5 Activates G_protein Gαi Protein Coupling CCR2->G_protein Signal Transduction CCR5->G_protein PF4136309 PF-4136309 (Inhibitor) PF4136309->CCR2 Blocks (IC50 ~5nM) PF4136309->CCR5 No Effect (>1μM) PLC PLCβ Activation G_protein->PLC Ca_Flux Ca2+ Mobilization PLC->Ca_Flux Chemotaxis Chemotaxis / Migration Ca_Flux->Chemotaxis

Figure 1: Mechanism of Action. PF-4136309 selectively blocks the CCL2-CCR2 axis while sparing CCR5 signaling.

Selectivity Data Profile

The following data aggregates results from primary binding assays, functional assays, and off-target safety panels.

Primary Potency (CCR2) vs. Selectivity Target (CCR5)

PF-4136309 demonstrates >200-fold selectivity for CCR2 over CCR5.[5]

Assay TypeTargetMetricValueNotes
Binding Affinity hCCR2 IC50 5.2 nM High affinity orthosteric blockade
Functional (Ca2+)hCCR2IC503.3 nMIntracellular Calcium Mobilization
Functional (Chemotaxis)hCCR2IC503.9 nMHuman Monocyte Migration
Functional (ERK)hCCR2IC500.5 nMERK Phosphorylation
Counter-Screen hCCR5 IC50 > 1,000 nM No significant inhibition at 1 μM
Selectivity RatioCCR2 vs CCR5Fold> 200xHighly Selective
Broad Safety & Off-Target Panel

To ensure the observed biological effects are due to CCR2 inhibition and not off-target toxicity, PF-4136309 was screened against broad panels.

Target ClassSpecific TargetIC50 / ResultInterpretation
Ion Channel hERG 20 μM Weak inhibition; low cardiac risk margin
CYP Enzymes 1A2, 2C9, 2C19, 2D6, 3A4> 30 μMNo CYP inhibition; low DDI potential
GPCR Panel CCR1, CCR3, CXCR3, CXCR5> 1 μMClean chemokine receptor profile
CEREP Panel >50 Receptors/EnzymesCleanNo significant hits at 1 μM

Experimental Methodologies

To replicate or validate these profiles, the following self-validating protocols are recommended. These align with the methods used during the discovery of the molecule.

Protocol A: Calcium Mobilization Assay (Functional Selectivity)

Objective: Quantify the functional inhibition of CCR2 vs. CCR5 via G-protein coupled calcium flux.

Reagents:

  • Cells: CCR2-transfected CHO cells and CCR5-transfected CHO cells (or native PBMCs).

  • Dye: Fluo-4 AM (Calcium indicator).

  • Ligands: Recombinant Human CCL2 (for CCR2) and CCL5 (for CCR5).

  • Buffer: HBSS + 20 mM HEPES + 0.1% BSA.

Workflow:

  • Seeding: Plate cells at 50,000 cells/well in 96-well black-wall plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 50 µL Fluo-4 AM loading solution. Incubate 45 min at 37°C.

  • Compound Addition: Add PF-4136309 (serial dilutions from 10 µM down to 0.1 nM). Incubate 15 min at RT.

    • Control: DMSO vehicle only.

  • Baseline Reading: Measure fluorescence (Ex 494nm / Em 516nm) for 10 seconds.

  • Agonist Challenge: Inject EC80 concentration of CCL2 (for CCR2 plates) or CCL5 (for CCR5 plates).

  • Measurement: Monitor fluorescence flux for 120 seconds.

  • Analysis: Calculate Area Under Curve (AUC). Derive IC50 using 4-parameter logistic regression.

    • Validation Criteria: Z-factor > 0.5; Positive control (e.g., Cenicriviroc) must show expected inhibition.

Protocol B: Chemotaxis Assay (Boyden Chamber)

Objective: Confirm that binding inhibition translates to physiological blockade of cell migration.

Workflow:

  • Chamber Setup: Use a 96-well Transwell system (5 µm pore size).

  • Chemoattractant: Add rhCCL2 (10 nM) to the bottom chamber.

  • Cell Prep: Resuspend human monocytes (isolated from PBMCs) in assay buffer at 2x10^6 cells/mL.

  • Treatment: Pre-incubate cells with PF-4136309 for 20 mins.

  • Migration: Add cell suspension to the top chamber. Incubate 2 hours at 37°C / 5% CO2.

  • Quantification: Remove top chamber. Quantify migrated cells in the bottom chamber using CellTiter-Glo (ATP luminescence) or flow cytometry counting.

  • Selectivity Check: Repeat using rhCCL5 (RANTES) as the chemoattractant to verify lack of inhibition on CCR5-mediated migration.

Screening Cascade Visualization

The following diagram outlines the logical flow for validating PF-4136309 selectivity, ensuring that "hits" are true CCR2 antagonists and not promiscuous binders.

Screening_Cascade Library Compound Library Primary Primary Screen (hCCR2 Binding) Library->Primary Filter1 Hit Criteria: IC50 < 100 nM Primary->Filter1 Filter1->Library Fail Counter Counter Screen (hCCR5 Binding) Filter1->Counter Pass Filter2 Selectivity: Ratio > 100x Counter->Filter2 Filter2->Library Fail (Dual Binder) Functional Functional Validation (Chemotaxis/Ca2+) Filter2->Functional Pass Safety Safety Panel (hERG, CYPs) Functional->Safety Lead PF-4136309 (Valid Lead) Safety->Lead Clean Profile

Figure 2: Screening Cascade. The rigorous filter used to establish PF-4136309 as a selective CCR2 antagonist.

Clinical & Translational Context

In the context of drug development, particularly for Pancreatic Ductal Adenocarcinoma (PDAC), the distinction between CCR2 and CCR5 is vital:

  • CCR2 Blockade: Specifically inhibits the mobilization of Ly6C-high monocytes from the bone marrow and their recruitment into the tumor, where they differentiate into immunosuppressive TAMs.

  • Sparing CCR5: By not blocking CCR5, PF-4136309 avoids interfering with the trafficking of certain effector T-cells and NK cells that may utilize CCR5/CCL5 axes for tumor infiltration, theoretically preserving the anti-tumor immune response while depleting the pro-tumor stromal elements.

References

  • Discovery of INCB8761/PF-4136309: Wang, A., et al. (2011).[1][3][4] "Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist."[1][2] ACS Medicinal Chemistry Letters.

  • Structural Basis of Selectivity: Zheng, Y., et al. (2023). "Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5." Communications Biology.

  • Clinical Application in PDAC: Nywening, T. M., et al. (2016). "Targeting tumour-associated macrophages with CCR2 inhibition in combination with FOLFIRINOX in patients with borderline resectable and locally advanced pancreatic cancer: a single-centre, open-label, dose-finding, non-randomised, phase 1b trial." The Lancet Oncology.

  • Broad Kinase/GPCR Profiling Methodologies: Reaction Biology Corp. "Kinase Selectivity Panels and GPCR Screening."

Sources

Exploratory

Technical Guide: Physicochemical and Mechanistic Profile of PF-4136309

An In-Depth Guide for Drug Development Professionals and Researchers Introduction PF-4136309, also identified as INCB8761, is a potent and selective small molecule antagonist of the C-C chemokine receptor type 2 (CCR2).[...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Drug Development Professionals and Researchers

Introduction

PF-4136309, also identified as INCB8761, is a potent and selective small molecule antagonist of the C-C chemokine receptor type 2 (CCR2).[1] Developed as an orally bioavailable compound, it has garnered significant interest in the scientific community for its potential immunomodulatory and antineoplastic activities.[2][3] By targeting the CCR2 receptor, PF-4136309 effectively inhibits the signaling cascade initiated by its primary ligand, chemokine (C-C motif) ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[2][4] This mechanism is crucial in modulating inflammatory responses and the tumor microenvironment by blocking the recruitment of monocytes, macrophages, and myeloid-derived suppressor cells (MDSCs).[2][5] This guide provides a comprehensive overview of its molecular characteristics, mechanism of action, and practical protocols for its application in a research setting.

Physicochemical Properties

The fundamental characteristics of PF-4136309 are critical for its application in both in vitro and in vivo studies. Understanding these properties ensures accurate experimental design, from stock solution preparation to interpreting pharmacokinetic data. The molecular weight and other key identifiers are summarized below.

PropertyValueSource(s)
Molecular Weight 568.59 g/mol [1][2][6]
Formula Weight 568.6 g/mol [7][8]
Molecular Formula C₂₉H₃₁F₃N₆O₃[2][6][7]
CAS Number 1341224-83-6[2][6][7]
Appearance Solid; Off-white to light yellow powder[6]
Purity ≥98%[4][7]
Synonyms INCB8761, INCB 8761, PF-04136309[1][2][4]
Mechanism of Action: CCR2 Antagonism

PF-4136309 functions as a competitive and reversible antagonist of the CCR2 receptor. In pathological states, particularly in chronic inflammation and cancer, elevated levels of the chemokine CCL2 are secreted into the tissue microenvironment. CCL2 binds to CCR2, which is highly expressed on the surface of monocytes and macrophages, initiating a signaling cascade that promotes their migration along the chemokine gradient to the site of inflammation or the tumor.[2][5]

By binding to CCR2, PF-4136309 prevents this interaction, thereby inhibiting downstream signaling events such as intracellular calcium mobilization and ERK phosphorylation.[1][6] This blockade effectively reduces the trafficking and infiltration of inflammatory monocytes and tumor-associated macrophages (TAMs) into target tissues.[5][7] In the context of oncology, this leads to a reversal of immune suppression within the tumor microenvironment, potentially enhancing the efficacy of other cancer therapies.[7]

PF-4136309_Mechanism_of_Action cluster_pathway CCR2 Signaling Pathway cluster_outcome Biological Outcome CCL2 CCL2 (MCP-1) Ligand CCR2 CCR2 Receptor (on Monocyte/Macrophage) CCL2->CCR2 Binds Signaling Downstream Signaling (Ca²+ Mobilization, pERK) CCR2->Signaling Activates PF4136309 PF-4136309 PF4136309->CCR2 Blocks Migration Cell Migration & Inflammatory Recruitment Signaling->Migration Promotes Outcome Inhibition of Monocyte/ Macrophage Infiltration

Caption: Mechanism of PF-4136309 as a CCR2 antagonist.
Pharmacological Profile & Selectivity

PF-4136309 is a highly potent inhibitor with nanomolar efficacy across multiple species. This potency is crucial for achieving therapeutic effects at manageable doses. The compound also demonstrates good selectivity, a key attribute for minimizing off-target effects.

ParameterSpeciesIC₅₀ ValueSource(s)
CCR2 Antagonism Human5.2 nM[4][6][9]
Mouse13 nM[6][9]
Rat17 nM[6][9]
Monocyte Chemotaxis Human3.9 nM[4][8]
hERG Inhibition Human20 µM[6]

Causality Insight: The high potency (low nanomolar IC₅₀) against CCR2, combined with significantly lower potency against other targets like the hERG potassium channel (micromolar IC₅₀), establishes a wide therapeutic window.[6] This selectivity is paramount for a viable drug candidate, as it reduces the risk of cardiac toxicity associated with hERG inhibition. Furthermore, PF-4136309 shows minimal activity against major cytochrome P450 (CYP) isozymes, suggesting a lower potential for drug-drug interactions.[6]

Experimental Protocol: In Vitro Chemotaxis Assay

This protocol provides a framework for validating the inhibitory effect of PF-4136309 on monocyte migration in vitro. This type of assay is a foundational experiment to confirm the compound's mechanism of action in a controlled cellular system.

Objective: To quantify the dose-dependent inhibition of human monocyte chemotaxis towards CCL2 by PF-4136309.

Materials:

  • Human monocytic cell line (e.g., THP-1) or isolated primary human monocytes

  • PF-4136309 (CAS 1341224-83-6)

  • Recombinant Human CCL2/MCP-1

  • DMSO (anhydrous)

  • RPMI 1640 medium + 0.5% Bovine Serum Albumin (BSA)

  • Chemotaxis chamber (e.g., 96-well Transwell plate with 5 µm pore size)

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

Step-by-Step Methodology:

  • Compound Preparation (Self-Validating System):

    • Prepare a 10 mM stock solution of PF-4136309 in 100% DMSO. Rationale: DMSO is the recommended solvent for achieving high concentration stock solutions.[1][7]

    • Perform a serial dilution of the stock solution in assay medium (RPMI + 0.5% BSA) to create a range of working concentrations (e.g., 1 nM to 1 µM).

    • Include a "vehicle control" containing the same final concentration of DMSO as the highest compound concentration. Rationale: This control is critical to ensure that the solvent itself does not affect cell migration, thus validating that any observed effect is due to the compound.

  • Cell Preparation:

    • Label monocytes with Calcein-AM according to the manufacturer's protocol.

    • Resuspend the labeled cells in assay medium at a concentration of 1 x 10⁶ cells/mL.

    • Pre-incubate the cells with the various concentrations of PF-4136309 (or vehicle control) for 30 minutes at 37°C. Rationale: Pre-incubation allows the antagonist to bind to the CCR2 receptors on the cells before they are exposed to the chemoattractant.

  • Chemotaxis Assay Setup:

    • Add assay medium containing CCL2 (e.g., at its EC₅₀, typically 10-50 ng/mL) to the lower wells of the Transwell plate.

    • Include negative control wells containing only assay medium (no CCL2). Rationale: This measures random, non-directed cell migration (chemokinesis) and establishes the baseline for the experiment.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the pre-incubated cell suspension to the top of each insert.

  • Incubation and Measurement:

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, carefully remove the inserts.

    • Measure the fluorescence of the cells that have migrated into the lower chamber using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the fluorescence reading of the negative control (no CCL2) from all other readings.

    • Normalize the data by setting the migration in the vehicle control (with CCL2) as 100%.

    • Plot the percentage of inhibition against the log concentration of PF-4136309 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis p1 Prepare PF-4136309 Serial Dilutions p3 Pre-incubate Cells with Compound p1->p3 p2 Label Monocytes with Calcein-AM p2->p3 a2 Add Cell Suspension to Upper Chamber p3->a2 a1 Add CCL2 to Lower Chamber a1->a2 a3 Incubate Plate (2-4 hours) a2->a3 d1 Read Fluorescence of Migrated Cells a3->d1 d2 Normalize Data & Calculate % Inhibition d1->d2 d3 Plot Dose-Response Curve to find IC50 d2->d3

Caption: Experimental workflow for an in vitro chemotaxis assay.
Solubility and Storage

Proper handling and storage are essential to maintain the integrity and activity of PF-4136309.

  • Solubility: The compound is readily soluble in DMSO (≥34 mg/mL) and ethanol (~20 mg/mL), but sparingly soluble in aqueous buffers.[4][6][7] For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO or ethanol before diluting with the aqueous buffer.[4]

  • Storage: As a solid powder, PF-4136309 is stable for at least one year when stored at -20°C.[7] Stock solutions in DMSO can be stored at -20°C for up to 3 months or at -80°C for longer periods (up to 2 years).[6][7] It is advisable to avoid repeated freeze-thaw cycles.

References

  • Discovery of INCB8761/PF-4136309, a potent, selective, and orally bioavailable CCR2 antagonist. ResearchGate. [Link]

Sources

Foundational

Technical Guide: CCR2 Inhibition in Pancreatic Ductal Adenocarcinoma via PF-4136309

[1][2] Executive Summary Pancreatic Ductal Adenocarcinoma (PDAC) is characterized by a "cold" immune microenvironment, driven largely by a dense, desmoplastic stroma and the exclusion of cytotoxic T cells. The CCL2-CCR2...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Pancreatic Ductal Adenocarcinoma (PDAC) is characterized by a "cold" immune microenvironment, driven largely by a dense, desmoplastic stroma and the exclusion of cytotoxic T cells. The CCL2-CCR2 signaling axis is the primary highway for recruiting immunosuppressive myeloid cells from the bone marrow to the tumor site.[1] PF-4136309 , a potent small-molecule CCR2 antagonist, disrupts this recruitment.[2] This guide details the mechanistic rationale, clinical efficacy data, and specific experimental protocols for validating CCR2 modulation in PDAC research.

Part 1: The Biological Imperative (The CCL2-CCR2 Axis)[2]

In PDAC, tumor cells and cancer-associated fibroblasts (CAFs) secrete high levels of CCL2 (MCP-1).[2] This creates a chemotactic gradient that recruits CCR2+ inflammatory monocytes (IMs) from the bone marrow.

Upon entering the tumor microenvironment (TME), these monocytes differentiate into Tumor-Associated Macrophages (TAMs) .[2][1] These TAMs are functionally distinct:

  • Phenotype: M2-like (immunosuppressive).[2]

  • Function: They secrete arginase, ROS, and IL-10, which actively suppress CD8+ T-cell infiltration and proliferation.[2]

  • Outcome: Resistance to checkpoint inhibitors (anti-PD-1/PD-L1) and chemotherapy.[2]

Mechanism of Action: PF-4136309

PF-4136309 acts as an orthosteric antagonist of CCR2.[2] By blocking this receptor on circulating monocytes, it prevents their egress from the bone marrow and their ingress into the tumor. This "starves" the tumor of the raw material needed to build its immunosuppressive macrophage wall, theoretically "unmasking" the tumor to the adaptive immune system.

Visualization: The Unmasking Mechanism

The following diagram illustrates the blockade of the CCL2-CCR2 axis by PF-4136309.[2]

G cluster_tme Tumor Microenvironment (TME) BoneMarrow Bone Marrow (Source of Monocytes) Monocyte CCR2+ Inflammatory Monocyte BoneMarrow->Monocyte Mobilization Blood Peripheral Blood (Transport) Tumor PDAC Tumor (High CCL2 Source) Blood->Tumor Recruitment (CCL2 Gradient) Monocyte->Blood TAM M2-like TAM (Immunosuppressive) Monocyte->TAM Differentiation TCell CD8+ T-Cell (Cytotoxic) TAM->TCell Suppression (Arginase/ROS) Drug PF-4136309 (CCR2 Antagonist) Drug->Monocyte BLOCKS CCR2

Caption: PF-4136309 blocks CCR2 on monocytes, preventing their recruitment to the tumor and subsequent differentiation into suppressive TAMs.[3][2][1][4]

Part 2: Clinical Translation & Efficacy[2]

The pivotal validation of this mechanism occurred in a Phase 1b trial (NCT01413022), published in The Lancet Oncology [1]. The study combined PF-4136309 with FOLFIRINOX chemotherapy in borderline resectable and locally advanced PDAC.[3][1][4][5]

Key Clinical Findings (Nywening et al.)[1][2][5]

The addition of PF-4136309 transformed the response profile compared to historical FOLFIRINOX controls.[4]

MetricFOLFIRINOX Alone (Control)FOLFIRINOX + PF-4136309Impact
Objective Response Rate (ORR) ~0% (in this cohort)49% Significant increase in tumor shrinkage.[2][1]
Local Tumor Control 80%97% Almost universal stabilization or regression.[2][1]
Immune Readout (Peripheral) No changeDecrease in CCR2+ MonocytesConfirmed pharmacodynamic target engagement.[2][1]
Immune Readout (Tumor) Low CD8+ InfiltrationIncreased CD8+ Infiltration"Re-heating" of the tumor microenvironment.

Critical Insight: While the FOLFIRINOX combination was successful, a subsequent trial combining PF-4136309 with Gemcitabine/Nab-paclitaxel was halted due to potential pulmonary toxicity [2].[2] This suggests that the chemotherapy backbone matters significantly—FOLFIRINOX appears to be the safer and more synergistic partner for CCR2 inhibition.

Part 3: Experimental Protocols for Validation

To validate PF-4136309 efficacy in preclinical models (e.g., KPC mice) or patient-derived xenografts (PDX), precise immunophenotyping is required.[2] PDAC tissue is fibrotic; standard dissociation often kills immune cells.[2]

Protocol A: High-Fidelity Tumor Dissociation

Avoid mechanical dissociation alone.[2]

  • Harvest: Excise tumor and mince into <2mm fragments on ice.

  • Enzymatic Cocktail: Incubate in RPMI 1640 containing:

    • Collagenase IV (1 mg/mL) – Breaks down desmoplasia.[2]

    • DNase I (0.1 mg/mL) – Prevents clumping from free DNA.[2]

    • Crucial: Add a specific Dispase (e.g., Dispase II) if preserving specific surface epitopes is a concern.[2]

  • Incubation: 37°C for 30-45 mins with gentle agitation (MacsMixer or similar).

  • Quench: Add cold FACS buffer (PBS + 2% FBS + 1mM EDTA).

  • Filter: Pass through 70µm mesh.

Protocol B: Flow Cytometry Gating Strategy (Murine KPC Model)

To quantify the "Unmasking" effect, you must distinguish between Inflammatory Monocytes (the target) and Tissue Resident Macrophages (often unaffected).[2]

Antibody Panel:

  • Viability: Fixable Viability Dye (e.g., eFluor 780).[2]

  • Lineage: CD45 (Leukocytes), CD11b (Myeloid).[2]

  • Differentiation: Ly6C (Monocyte marker), F4/80 (Macrophage marker), MHC-II (Activation).[2]

  • Target: CCR2 (Validation of blockade).

Visualization: Gating Workflow

G Sample Single Cell Suspension Live Gate: Live / Singlets Sample->Live CD45 Gate: CD45+ (Immune) Live->CD45 CD11b Gate: CD11b+ (Myeloid) CD45->CD11b Split Ly6C vs F4/80 Analysis CD11b->Split Mono Ly6C-High / F4/80-Low (Inflammatory Monocytes) *TARGET OF DRUG* Split->Mono Recruited TAM Ly6C-Low / F4/80-High (Tumor Assoc. Macrophages) Split->TAM Resident/Diff. MHC MHC-II High vs Low (M1 vs M2 Polarization) TAM->MHC

Caption: Flow cytometry logic to isolate the specific monocyte population depleted by PF-4136309.

Part 4: Future Directions & Challenges

While PF-4136309 demonstrated proof-of-concept, the field is evolving toward dual-targeting strategies :

  • CCR2 + Checkpoint Inhibition: PF-4136309 removes the myeloid barrier, potentially allowing anti-PD-1 agents (which usually fail in PDAC) to work.[2]

  • Compensatory Mechanisms: Blocking CCR2 may lead to a compensatory influx of neutrophils (CXCR2 mediated).[2] Future trials may need to co-target CCR2 and CXCR2 to prevent this "neutrophil swarm."[2]

References

  • Nywening TM, et al. Targeting tumour-associated macrophages with CCR2 inhibition in combination with FOLFIRINOX in patients with borderline resectable and locally advanced pancreatic cancer: a single-centre, open-label, dose-finding, non-randomised, phase 1b trial.[3][2][4] The Lancet Oncology. 2016;17(5):651-662.[2][4]

  • Wang-Gillam A, et al. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma.[2] Investigational New Drugs. 2019.

  • Sanford DE, et al. Inflammatory monocyte mobilization decreases patient survival in pancreatic cancer: a role for targeting the CCL2/CCR2 axis.[4] Clinical Cancer Research. 2013;19(13):3404-3415.[2][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized In Vivo Solubilization and Administration Protocols for PF-4136309

Executive Summary PF-4136309 is a potent, orally bioavailable antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2][3][4] It is widely used to study the blockade of monocyte and macrophage recruitment to sites of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PF-4136309 is a potent, orally bioavailable antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2][3][4] It is widely used to study the blockade of monocyte and macrophage recruitment to sites of inflammation and the tumor microenvironment (TME).

However, like many small-molecule inhibitors, PF-4136309 exhibits poor aqueous solubility , presenting a significant hurdle for in vivo administration. Improper formulation can lead to precipitation in the gut, variable bioavailability, and inconsistent pharmacodynamic (PD) data.

This guide details two field-proven formulation protocols:

  • Oral Suspension (Standard): For high-dose, chronic oral gavage (PO) studies.

  • Co-Solvent Solution (Alternative): For lower-dose or parenteral (IP) administration requiring a clear solution.

Physicochemical Profile & Solubility Data

Understanding the compound's physical limits is the first step in experimental design.

ParameterValueNotes
Molecular Weight 568.59 g/mol Large molecule; prone to aggregation.
Appearance White to off-white solidHydrophobic powder.
LogP (Predicted) ~3.5 - 4.0Highly lipophilic; requires wetting agents.
Solubility (DMSO) ~100 mg/mLExcellent for stock solutions.
Solubility (Water) < 0.1 mg/mLInsoluble; unsuitable as a sole vehicle.
Bioavailability (F) ~78% (Rat/Dog)High F allows for effective oral dosing.

Protocol A: Homogeneous Oral Suspension (Gold Standard)

Recommended for: Chronic efficacy studies (e.g., Pancreatic Cancer models), Oral Gavage (PO). Target Concentration: 1 – 10 mg/mL (Dose range: 10–100 mg/kg).

The Logic (Expertise & Experience)

For chronic dosing, a suspension is superior to a solution. High concentrations of co-solvents (like DMSO/PEG) can cause gastric irritation and weight loss in mice over weeks. We use 0.5% Methylcellulose (MC) or Carboxymethylcellulose Sodium (CMC-Na) as a viscosifying agent to prevent particle settling, combined with Tween 80 to "wet" the hydrophobic drug particles, ensuring they disperse rather than float.

Materials
  • PF-4136309 Solid Powder[3]

  • Vehicle Base: 0.5% (w/v) Methylcellulose (400 cP) in sterile water.

  • Wetting Agent: Tween 80 (Polysorbate 80).[5]

Step-by-Step Workflow
  • Vehicle Preparation (Prepare in advance):

    • Heat sterile water to ~60°C.

    • Slowly add Methylcellulose powder (0.5% w/v) while stirring to disperse.

    • Cool to 4°C overnight to allow full hydration (solution will turn clear/viscous).

  • Weighing:

    • Weigh the required amount of PF-4136309 into a sterile glass vial.

    • Example: For 10 mL of 5 mg/mL suspension, weigh 50 mg .

  • Wetting (Critical Step):

    • Add Tween 80 directly to the powder. Use a concentration of 0.25% - 0.5% of the final volume.

    • Example: Add 25-50 µL of Tween 80.

    • Use a spatula or pestle to mash the powder and Tween into a smooth paste. If you skip this, the powder will form clumps that are impossible to disperse later.

  • Levigation & Bulking:

    • Add a small volume (~10% of total) of the 0.5% MC vehicle to the paste. Mix thoroughly.

    • Gradually add the remaining MC vehicle while vortexing.

  • Homogenization (Self-Validating Step):

    • Sonicate the suspension for 10–20 minutes in a water bath sonicator.

    • Validation: Invert the vial. The suspension should be milky white and uniform. There should be no visible chunks settling at the bottom or floating at the meniscus.

FormulationWorkflow Weigh 1. Weigh PF-4136309 Wet 2. Wetting Phase (Add Tween 80 -> Paste) Weigh->Wet Hydrophobic Powder Suspend 3. Levigation (Add 0.5% MC slowly) Wet->Suspend Smooth Paste Sonicate 4. Homogenization (Sonicate 15 mins) Suspend->Sonicate Crude Suspension QC 5. QC Check (Visual Homogeneity) Sonicate->QC Uniform Milky Liquid

Figure 1: Critical workflow for preparing hydrophobic PF-4136309 suspensions. The "Wetting Phase" is the most common point of failure.

Protocol B: Co-Solvent Solution (Alternative)

Recommended for: Acute studies, Intraperitoneal (IP) injection, or when a clear solution is strictly required. Target Concentration: ≤ 5 mg/mL.

The Logic

To achieve a clear solution, we must use a "ladder" of solvents. We start with the strongest solvent (DMSO) and move to a co-solvent (PEG300) before adding water.[3] Order of addition is non-negotiable. Adding water too early will cause immediate precipitation.

Formulation Composition
  • 5% DMSO (Solubilizer)[3]

  • 40% PEG300 (Co-solvent/Stabilizer)

  • 5% Tween 80 (Surfactant)

  • 50% Saline or ddH2O (Diluent)

Step-by-Step Workflow
  • Dissolve Drug: Dissolve PF-4136309 in 100% DMSO. (Target: 20x the final desired concentration).

  • Add PEG: Add the calculated amount of PEG300 to the DMSO solution. Vortex.

  • Add Surfactant: Add Tween 80. Vortex.

  • Final Dilution: Slowly add warm (37°C) Saline/Water while vortexing continuously.

  • Validation: Hold the vial up to a light source. The liquid must be clear.[3][4][5] If it is cloudy, precipitation has occurred; do not dose.

Mechanism of Action & Biological Context

PF-4136309 targets the CCR2 receptor on monocytes.[1][6] In the context of oncology (e.g., PDAC), blocking CCR2 prevents the bone marrow from releasing monocytes and prevents their recruitment into the tumor, where they would otherwise differentiate into Tumor-Associated Macrophages (TAMs) that suppress immune response.

MOA Drug PF-4136309 Receptor CCR2 Receptor (Monocyte Surface) Drug->Receptor  BLOCKS   Process Monocyte Migration (Chemotaxis) Receptor->Process Promotes Ligand CCL2 (MCP-1) (Tumor Secreted) Ligand->Receptor Activates Outcome Reduced TAMs (Tumor Associated Macrophages) Process->Outcome Inhibition leads to

Figure 2: Mechanism of Action. PF-4136309 antagonizes CCR2, interrupting the CCL2-CCR2 signaling axis required for macrophage recruitment.[6]

Dosing Guidelines & Safety

  • Dose Volume: 10 mL/kg is standard for mice (e.g., 0.2 mL for a 20g mouse).

  • Frequency: Due to the half-life, BID (Twice Daily) dosing is often required for maximum efficacy in fast-growing tumor models.

  • Storage:

    • Suspensions (Protocol A): Store at 4°C for up to 1 week. Re-suspend (vortex) vigorously before every dose.

    • Solutions (Protocol B): Prepare fresh daily . Co-solvent mixtures are thermodynamically unstable and may precipitate over 24 hours.

References

  • Discovery of PF-4136309: Xue, C. B., et al. (2011).[1][7] Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist.[1][3][6] ACS Medicinal Chemistry Letters.

  • Clinical & Preclinical Efficacy: Noel, M., et al. (2020). Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma. Investigational New Drugs.

  • Formulation Verification: Selleck Chemicals. PF-4136309 Protocol & Solubility Data.

  • Mechanism Overview: Sanford, D. E., et al. (2013). Inflammatory Monocyte Mobilization Decreases Patient Survival in Pancreatic Cancer: A Role for Targeting the CCL2/CCR2 Axis. Clinical Cancer Research.

Sources

Application

Technical Application Note: Solubilization and Formulation of PF-4136309

Executive Summary & Scientific Rationale PF-4136309 (INCB8761) is a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2][3][4][5] It is widely used to study monocyte re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

PF-4136309 (INCB8761) is a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2][3][4][5] It is widely used to study monocyte recruitment in inflammatory diseases and the tumor microenvironment.[1]

The Solubility Challenge: PF-4136309 is a hydrophobic small molecule (Calculated LogP ~3.5-4.5).[1] While soluble in organic solvents like DMSO, it is practically insoluble in water (<0.1 mg/mL).[1][3] Direct dilution of a DMSO stock into aqueous media often results in immediate precipitation (crashing out), rendering the compound biologically inactive and potentially clogging instrumentation or causing embolisms in in vivo subjects.[1]

The Solution: To achieve a stable, homogenous solution for animal dosing (intraperitoneal or oral), a co-solvent system is required.[1] This guide details the industry-standard "5/40/5/50" formulation strategy, utilizing DMSO as the primary solubilizer and PEG300 as a co-solvent to maintain solubility upon aqueous dilution.[1]

Physicochemical Profile

Understanding the physical properties of the compound is the first step in successful formulation.[1]

PropertyValueNotes
Compound Name PF-4136309 (INCB8761)
CAS Number 1341224-83-6
Molecular Weight 568.59 g/mol High MW contributes to slow dissolution kinetics.[1][5]
Appearance Off-white to light yellow solidColor change may indicate degradation.[1]
Solubility (DMSO) ≥ 34 mg/mL (up to 100 mg/mL)Critical: Hygroscopic DMSO reduces solubility drastically.[1]
Solubility (Ethanol) ~20 - 100 mg/mLAlternative organic solvent.[1]
Solubility (Water) < 0.1 mg/mLInsoluble.[1][3][5] Requires vehicle.[1]
Storage (Solid) -20°C (3 years)Protect from light and moisture.[1]

Reagents & Materials

  • PF-4136309: High purity (>98%).[1][6]

  • DMSO (Dimethyl Sulfoxide): Anhydrous, cell-culture grade (≥99.9%).[1] Note: Use a fresh bottle. DMSO absorbs atmospheric water rapidly, which causes PF-4136309 to precipitate.[1]

  • PEG300 (Polyethylene Glycol 300): Medical/Reagent grade.[1] Acts as a co-solvent to bridge the lipophilic drug and the aqueous phase.[1]

  • Tween 80 (Polysorbate 80): Surfactant.[1] Prevents micro-precipitation and aggregation.[1]

  • Saline (0.9% NaCl) or ddH₂O: The aqueous bulk carrier.[1][3]

Protocol 1: Preparation of Master Stock Solution (DMSO)

Objective: Create a high-concentration, stable stock solution for long-term storage or subsequent dilution.

  • Calculate: Determine the mass required for your target concentration.[1][5]

    • Target: 50 mg/mL (87.94 mM) is a standard robust stock concentration.[1]

    • Formula: Mass (mg) = Concentration (mg/mL) × Volume (mL).[1][3]

  • Weigh: Accurately weigh PF-4136309 into a sterile, glass, screw-cap vial. Avoid plastic microfuge tubes for long-term storage if possible to prevent leaching.[1]

  • Solubilize: Add the calculated volume of fresh Anhydrous DMSO .

  • Agitate: Vortex vigorously for 30-60 seconds.

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5-10 minutes. The solution must be completely clear and yellow/off-white.[1]

  • Inspect: Hold the vial up to a light source. Check for "schlieren" lines (swirls) or floating particulates.[1]

  • Storage: Aliquot into small volumes (to avoid freeze-thaw cycles) and store at -80°C.

Protocol 2: Formulation for In Vivo Administration (The "5/40/5/50" Method)

Objective: Prepare a 5 mg/mL clear solution for injection or oral gavage using DMSO, PEG300, Tween 80, and Water.

Target Formulation:

  • 5% DMSO (Solubilizer)[1][5][6]

  • 40% PEG300 (Co-solvent)[1]

  • 5% Tween 80 (Surfactant)[1]

  • 50% ddH₂O or Saline (Diluent)[1]

Step-by-Step Workflow (Example: Preparing 1 mL of 5 mg/mL solution):

  • Step A (The Stock): Prepare a 100 mg/mL Master Stock in DMSO (as per Protocol 1).

  • Step B (Primary Dilution): Pipette 50 µL of the DMSO Master Stock into a clean tube.

  • Step C (The PEG Bridge): Add 400 µL of PEG300 to the DMSO stock.[1][5]

    • Critical Action: Vortex immediately and thoroughly.[1] The solution should remain clear. If it turns cloudy here, the stock was wet or the compound is degrading.[1]

  • Step D (Surfactant Addition): Add 50 µL of Tween 80.

    • Technique: Tween 80 is viscous.[1] Cut the pipette tip for accurate dispensing or use a positive displacement pipette. Vortex gently to mix.

  • Step E (Aqueous Phase): Slowly add 500 µL of warm (37°C) ddH₂O or Saline while vortexing.

    • Why Warm? Adding cold water can shock the system and cause precipitation.[1]

  • Step F (Final Verification): Inspect the solution. It should be a clear, particle-free liquid.[1]

    • Stability:[1][3] Use immediately (within 2-4 hours).[1] Do not store formulated "working solutions" overnight.

Visualization of Workflows

Diagram 1: Solubilization Decision Logic

G Start Start: Solid PF-4136309 DMSO_Stock Prepare Master Stock (100 mg/mL in Anhydrous DMSO) Start->DMSO_Stock Check_Clear Is Solution Clear? DMSO_Stock->Check_Clear Sonicate Sonicate (37°C, 10 min) Check_Clear->Sonicate Particulates Visible App_Choice Select Application Check_Clear->App_Choice Clear Solution Sonicate->Check_Clear InVitro In Vitro (Cell Culture) App_Choice->InVitro InVivo In Vivo (Animal Dosing) App_Choice->InVivo Dilute_Media Direct Dilution into Media (Final DMSO < 0.1%) InVitro->Dilute_Media Formulation Co-Solvent Formulation (5% DMSO / 40% PEG300 / 5% Tween80 / 50% Water) InVivo->Formulation

Caption: Logic flow for solubilizing PF-4136309, ensuring quality control before application-specific dilution.

Diagram 2: The "5/40/5/50" Mixing Protocol[1]

G Step1 1. DMSO Stock (50 µL) Step2 2. Add PEG300 (400 µL) Step1->Step2 Mix (Vortex) Step3 3. Add Tween 80 (50 µL) Step2->Step3 Mix (Vortex) Step4 4. Add Water/Saline (500 µL) Step3->Step4 Mix (Slow Addition) Final Final Formulation (1 mL @ 5 mg/mL) Step4->Final Inspect

Caption: Sequential addition order is critical. Never add water directly to the DMSO stock without the PEG300 bridge.[1]

Troubleshooting & Quality Control

ObservationCauseCorrective Action
Cloudiness upon adding PEG300 DMSO stock was hydrated or PEG300 is old.[1]Use fresh, anhydrous DMSO.[1] Ensure PEG300 is room temp.
Precipitation upon adding Water Water added too fast or "PEG Bridge" step skipped.Add water dropwise while vortexing.[1] Ensure 40% PEG300 concentration is met.[1]
Yellow color intensity varies Concentration variance or oxidation.[1]Check weighing accuracy. If dark brown, discard (oxidation).[1]
Viscosity too high for injection High PEG/Tween content.[1]Use a lower gauge needle (e.g., 25G or 23G) or warm slightly to 37°C before injecting.[1]

Safety & Handling (MSDS Highlights)

  • Hazard: PF-4136309 is a bioactive CCR2 antagonist.[1][2][3][4][5][7] Avoid inhalation or skin contact.[1]

  • DMSO Permeability: DMSO penetrates skin rapidly and carries dissolved compounds into the bloodstream.[1] Double-glove (Nitrile) is mandatory. [1]

  • Disposal: Dispose of all chemical waste in designated hazardous waste containers.

References

  • Xue, C. B., et al. (2011).[1][4] Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist.[1][5] ACS Medicinal Chemistry Letters, 2(12), 913–918.[1] Retrieved from [Link]

Sources

Method

Application Note: Oral Gavage Formulation &amp; In Vivo Protocol for PF-4136309

Executive Summary & Mechanistic Rationale PF-4136309 is a potent, selective, and orally bioavailable antagonist of the C-C motif chemokine receptor 2 (CCR2).[1][2][3] In mouse models, it is primarily utilized to block th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

PF-4136309 is a potent, selective, and orally bioavailable antagonist of the C-C motif chemokine receptor 2 (CCR2).[1][2][3] In mouse models, it is primarily utilized to block the recruitment of Ly6C


 inflammatory monocytes from the bone marrow to sites of inflammation or the tumor microenvironment (TME).
The Formulation Challenge

PF-4136309 presents a classic "brick dust" profile: it has high permeability but low aqueous solubility (Class II in Biopharmaceutics Classification System).

  • Water Solubility: < 0.1 mg/mL (Insoluble).[2][3]

  • Organic Solubility: Soluble in DMSO (~20-100 mg/mL) and Ethanol.

  • Bioavailability: ~78% in rodents when properly formulated.

Scientific Directive: Do not attempt to dissolve this compound in pure saline or PBS for oral gavage. It will precipitate, leading to erratic absorption and significant inter-animal variability. The protocol below details the preparation of a homogeneous suspension using a viscosifying agent (CMC-Na or Methylcellulose) and a surfactant (Tween 80), which is the industry standard for maximizing the oral exposure of this compound.

Formulation Protocols

Two vehicle options are presented. Protocol A is the recommended standard for multi-day efficacy studies (chronic dosing). Protocol B is a solution-based formulation for acute pharmacokinetic (PK) studies where rapid absorption is prioritized over vehicle tolerability.

Protocol A: Standard Suspension (Recommended for Efficacy)

Vehicle Composition: 0.5% (w/v) Carboxymethylcellulose Sodium (CMC-Na) + 0.1% (v/v) Tween 80 in sterile water.

Reagents Required[1][2][3][4][5]
  • PF-4136309 (Solid powder)

  • Carboxymethylcellulose Sodium (CMC-Na) (Sigma or equivalent, medium viscosity)

  • Tween 80 (Polysorbate 80)

  • Sterile Water for Injection (WFI)

  • Glass mortar and pestle (Critical for particle size reduction)

Step-by-Step Preparation (Example: 10 mL at 5 mg/mL)
  • Vehicle Preparation (Bulk):

    • Heat 100 mL of sterile water to ~60°C.

    • Slowly add 0.5 g of CMC-Na powder while stirring vigorously to prevent clumping.

    • Allow to cool to room temperature while stirring until clear/translucent.

    • Add 100 µL of Tween 80 (0.1%). Mix well. Store at 4°C for up to 1 week.

  • Compound Dispersion (Daily Prep):

    • Weigh 50 mg of PF-4136309.

    • Transfer to a glass mortar.

    • Add a small volume (~200 µL) of the Vehicle (0.5% CMC/0.1% Tween) to "wet" the powder.

    • Triturate (Grind): Use the pestle to grind the mixture into a smooth, white paste. This step breaks down crystal aggregates and is vital for consistent bioavailability.

    • Gradually add the remaining vehicle in small increments, mixing thoroughly between additions, until the total volume reaches 10 mL .

  • Final State: A homogeneous, white to off-white suspension.

  • Storage: Prepare fresh daily. If necessary, store at 4°C for <24 hours. Vortex vigorously immediately before dosing.

Protocol B: Solution Formulation (Acute/PK Only)

Vehicle Composition: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Water. Warning: High PEG/DMSO content can cause gastrointestinal distress in mice if dosed repeatedly over many days.

  • Dissolve PF-4136309 in 100% DMSO (5% of final volume). Vortex until clear.

  • Add PEG300 (40% of final volume). Vortex.

  • Add Tween 80 (5% of final volume). Vortex.

  • Slowly add Warm Water (50% of final volume) while vortexing.

    • Note: If precipitation occurs, sonicate at 37°C. If it remains cloudy, revert to Protocol A.

In Vivo Administration Strategy

Dosing Parameters
  • Route: Oral Gavage (PO).

  • Dosage Range: 10 mg/kg to 100 mg/kg.

    • Standard Efficacy Dose: 50 mg/kg.

  • Frequency: BID (Twice Daily) .

    • Reasoning: PF-4136309 has a half-life (

      
      ) of approximately 2.4 hours  in mice.[2] Once-daily (QD) dosing leads to a "sawtooth" PK profile where CCR2 is uninhibited for significant periods, allowing monocyte egress. BID dosing ensures sustained receptor coverage.
      
  • Dosing Volume: 10 mL/kg (Standard for mice).

    • Example: A 25g mouse receives 250 µL of the formulation.

Dosing Table: 10 mL/kg Volume
Mouse Weight (g)Dose: 10 mg/kgDose: 50 mg/kgDose: 100 mg/kgVolume Administered (µL)
20 g 0.2 mg1.0 mg2.0 mg200 µL
25 g 0.25 mg1.25 mg2.5 mg250 µL
30 g 0.3 mg1.5 mg3.0 mg300 µL
Required Conc. 1 mg/mL 5 mg/mL 10 mg/mL

Experimental Validation (Pharmacodynamics)

To verify that your formulation and dosing regimen are active in vivo, you must validate target engagement. The most robust readout is the sequestration of monocytes in the bone marrow.

Flow Cytometry Validation Panel

Tissue: Peripheral Blood vs. Bone Marrow (Femur). Timepoint: 2-4 hours post-dose (Peak effect).[1][2]

  • Collect blood (EDTA tubes) and Bone Marrow .

  • Lyse RBCs.

  • Stain with: CD45, CD11b, Ly6C, Ly6G, CCR2.

  • Expected Result:

    • Blood: Significant reduction in CD11b

      
      /Ly6C
      
      
      
      monocytes compared to Vehicle control.
    • Bone Marrow: Accumulation of CD11b

      
      /Ly6C
      
      
      
      monocytes (trapped due to CCR2 blockade).

Visualizations

Figure 1: Formulation Decision & Workflow

This logic flow ensures the correct vehicle is selected based on study duration.

FormulationWorkflow Start Start: PF-4136309 Formulation StudyType Define Study Duration Start->StudyType Acute Acute / PK (< 24 hrs) StudyType->Acute Rapid Absorption Needed Chronic Chronic Efficacy (> 24 hrs) StudyType->Chronic Vehicle Tolerability Needed SolPrep Protocol B: Solution 5% DMSO / 40% PEG300 / 5% Tween / 50% H2O Acute->SolPrep SusPrep Protocol A: Suspension (Standard) 0.5% CMC-Na + 0.1% Tween 80 Chronic->SusPrep Dose Dose: 10-100 mg/kg BID (Vol: 10 mL/kg) SolPrep->Dose Trituration CRITICAL STEP: Triturate in mortar to wet powder SusPrep->Trituration Trituration->Dose

Caption: Decision matrix for vehicle selection. Protocol A (Suspension) is preferred for efficacy studies to minimize vehicle-induced toxicity.

Figure 2: Mechanism of Action & Biological Readout

Understanding the pathway is essential for interpreting data.

MOA CCL2 CCL2 (Ligand) Produced by Tumor/Stroma CCR2 CCR2 Receptor (Monocyte Surface) CCL2->CCR2 Chemotaxis Signal Drug PF-4136309 (Inhibitor) Drug->CCR2 Blocks BM Bone Marrow (Monocyte Reservoir) Drug->BM Causes Monocyte Trapping Blood Peripheral Blood (Transit) Drug->Blood Reduces Circulating Monocytes BM->Blood Egress (CCR2 Dependent) Tissue Tumor/Inflammation Site Blood->Tissue Infiltration

Caption: PF-4136309 blocks the CCL2-CCR2 axis, preventing monocyte egress from bone marrow to blood, validating the PD marker.[6]

References

  • Xue, C. B., et al. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters, 2(12), 913–918. Link

    • Key Data: Describes the discovery, structure-activity relationship (SAR), and initial PK profile (78% bioavailability).
  • Nywening, T. M., et al. (2016). Targeting tumour-associated macrophages with CCR2 inhibition in combination with FOLFIRINOX in patients with borderline resectable and locally advanced pancreatic cancer: a single-centre, open-label, dose-finding, non-randomised, phase 1b trial. The Lancet Oncology, 17(5), 651-662. Link

    • Key Data: Clinical translation and rationale for combination therapies.[7]

  • Selleck Chemicals. PF-04136309 Product Protocol. Link

    • Key Data: Validates the CMC-Na suspension formul
  • MedChemExpress. PF-4136309 Technical Data Sheet. Link

    • Key Data: Solubility profiles in DMSO vs. Aqueous buffers.[4]

Sources

Application

Application Note: PF-4136309 (CCR2 Antagonist) Combination Therapy with Gemcitabine

[1][2][3][4] Part 1: Introduction & Rationale The "Cold" Tumor Problem Pancreatic Ductal Adenocarcinoma (PDAC) is characterized by a dense, desmoplastic stroma and a profoundly immunosuppressive tumor microenvironment (T...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Part 1: Introduction & Rationale

The "Cold" Tumor Problem

Pancreatic Ductal Adenocarcinoma (PDAC) is characterized by a dense, desmoplastic stroma and a profoundly immunosuppressive tumor microenvironment (TME). A critical driver of this suppression is the CCL2-CCR2 axis .

  • Chemotherapy Paradox: Standard cytotoxic agents like Gemcitabine induce immunogenic cell death (ICD), releasing tumor antigens. However, this damage also triggers a repair response where tumor cells and stromal fibroblasts secrete CCL2 (MCP-1).

  • The Counter-Attack: CCL2 recruits CCR2+ Inflammatory Monocytes (IMs) from the bone marrow into the tumor.

  • Differentiation: Once in the TME, these monocytes differentiate into Tumor-Associated Macrophages (TAMs) , specifically the immunosuppressive M2-like phenotype. These TAMs sequester cytotoxic T-cells, promote angiogenesis, and drive chemoresistance.

PF-4136309 (INCB8761) is a potent, selective, oral CCR2 antagonist.[1][2] By blocking this receptor, we prevent the "reinforcement" of the immune-suppressive stroma, potentially re-sensitizing the tumor to Gemcitabine.

Part 2: Mechanism of Action (Visualized)

The following diagram illustrates the mechanistic rationale for combining PF-4136309 with Gemcitabine. Note the feedback loop where chemotherapy actually increases the need for CCR2 blockade.

MOA Gem Gemcitabine (Chemotherapy) Tumor Tumor Cell (PDAC) Gem->Tumor Cytotoxicity CCL2 CCL2 (Ligand) Release Tumor->CCL2 Stress Response (Feedback Loop) Monocyte CCR2+ Inflammatory Monocyte CCL2->Monocyte Chemoattraction BM Bone Marrow (Reservoir) BM->Monocyte Mobilization TAM M2-like Macrophage (Immunosuppressive) Monocyte->TAM Differentiation in TME PF PF-4136309 (CCR2 Antagonist) PF->Monocyte BLOCKS Recruitment TCell CD8+ T-Cell (Effector) TAM->TCell Suppression

Figure 1: Mechanism of Action. Gemcitabine kills tumor cells but induces CCL2 release. PF-4136309 blocks the resulting recruitment of suppressive monocytes.[3]

Part 3: Preclinical Validation Protocol (In Vivo)

Objective: To demonstrate that PF-4136309 enhances Gemcitabine efficacy by depleting tumor-associated macrophages in a syngeneic mouse model (e.g., KPC or Pan02).

Compound Preparation
  • PF-4136309 (Oral Suspension):

    • Vehicle: 0.5% Carboxymethylcellulose sodium (CMC-Na) in water.

    • Preparation: Add solid compound to vehicle. Sonicate/vortex to create a homogeneous suspension. Prepare fresh weekly; store at 4°C.

    • Concentration: Target 5 mg/mL (for 100 µL dosing in 20g mouse).

  • Gemcitabine (Injectable):

    • Vehicle: Sterile Saline (0.9% NaCl).

    • Preparation: Dissolve lyophilized powder to 10 mg/mL.

Experimental Design

Model: C57BL/6 mice bearing orthotopic KPC tumors (implanted into pancreas tail). N: 10-12 mice per group.

GroupTreatment A (Oral Gavage)Treatment B (IP Injection)Frequency
1. Vehicle 0.5% CMC-NaSalineBID / q3d
2. Gem-Mono 0.5% CMC-NaGemcitabine (50 mg/kg)BID / q3d
3. PF-Mono PF-4136309 (50 mg/kg) SalineBID (Morning/Evening)
4. Combo PF-4136309 (50 mg/kg) Gemcitabine (50 mg/kg)BID / q3d

Note: PF-4136309 has a short half-life in rodents; BID dosing is critical for sustained CCR2 coverage.

Workflow & Readouts

Workflow Start Tumor Implant (Day 0) Rand Randomization (Day 10-14) ~100mm3 tumors Start->Rand Treat Treatment Phase (21-28 Days) Rand->Treat Harvest Harvest Tissues (Tumor, Blood, BM) Treat->Harvest FACS Flow Cytometry (Validation) Harvest->FACS

Figure 2: Experimental Workflow. Critical endpoint is not just tumor volume, but immune profiling via FACS.

Self-Validating Endpoint: Flow Cytometry

To confirm the drug worked (Trustworthiness), you must assess macrophage depletion. If tumors shrink but macrophages are unchanged, the mechanism is off-target.

  • Tissue Prep: Digest tumors with Collagenase IV/DNase I.

  • Staining Panel:

    • Live/Dead: Zombie NIR

    • Leukocytes: CD45+

    • Myeloid: CD11b+

    • Monocytes (Target):Ly6C+ (Should be decreased by PF-4136309)

    • TAMs: F4/80+ MHCII+ (Should be decreased/repolarized)

Part 4: Clinical Translation Protocol

This protocol reflects the parameters established in Phase 1b trials (e.g., NCT02732938, NCT01413022).

Target Population: Metastatic or Locally Advanced PDAC.

Dosing Regimen (28-Day Cycle)
DrugDoseRouteSchedule
PF-4136309 500 mg PO (Oral)BID (Twice Daily) continuously.[4] Take with food.
Gemcitabine 1000 mg/m²IV InfusionDays 1, 8, and 15.[5][6][4]
Nab-paclitaxel *125 mg/m²IV InfusionDays 1, 8, and 15.[5][6]

*Note: While the prompt specifies Gemcitabine, clinical efficacy is highest when Gemcitabine is paired with Nab-paclitaxel (Abraxane) as the backbone.

Critical Safety Monitoring
  • Pulmonary Toxicity: In the Gem/Nab-P combination trial, an unexpected rate of interstitial lung disease/pneumonitis was observed. Monitor O2 saturation and dyspnea closely.

  • Bone Marrow: Monitor for neutropenia. PF-4136309 mobilizes monocytes from the marrow into the blood (initially) but blocks them from tissue. Paradoxically, you may see higher circulating monocytes transiently, but they should not enter the tumor.

Part 5: Data Summary & Expectations

Based on Nywening et al. (Lancet Oncol 2016) and subsequent data:

MetricGemcitabine AlonePF-4136309 + GemInterpretation
Tumor CCL2 Levels High (Induced)HighDrug does not stop CCL2 production; it blocks the receptor.
Tumor Infiltrating Macrophages HighSignificantly Reduced Proof of Mechanism.
Circulating CCR2+ Monocytes Normal/LowAccumulated Drug traps them in blood/marrow, preventing tissue entry.
Clinical Response (ORR) ~23% (Gem/Nab-P)~23% (Metastatic)*Failed to improve ORR in metastatic setting.
Clinical Response (Locally Adv) ~15-20%~49% (w/ FOLFIRINOX) Synergy is context-dependent.

Expert Insight: The failure in the metastatic setting (Gem/Nab-P backbone) compared to the success in locally advanced (FOLFIRINOX backbone) suggests that the timing of CCR2 blockade and the immunogenicity of the chemotherapy backbone are critical. FOLFIRINOX may induce more immunogenic cell death, making the relief of suppression by PF-4136309 more impactful.

References

  • Nywening TM, et al. Targeting tumour-associated macrophages with CCR2 inhibition in combination with FOLFIRINOX in patients with borderline resectable and locally advanced pancreatic cancer: a single-centre, open-label, dose-finding, non-randomised, phase 1b trial.[7] The Lancet Oncology. 2016.

  • Noel M, et al. Phase 1b Study of a Small Molecule Antagonist of Human Chemokine (C-C Motif) Receptor 2 (PF-04136309) in Combination with Nab-Paclitaxel/Gemcitabine in First-Line Treatment of Metastatic Pancreatic Ductal Adenocarcinoma. Investigational New Drugs. 2020.

  • Sanford DE, et al. Inflammatory monocyte mobilization decreases patient survival in pancreatic cancer: a role for targeting the CCL2/CCR2 axis. Clinical Cancer Research. 2013.

  • ClinicalTrials.gov. NCT02732938: Ph1b/2 Study of PF-04136309 in Combination With Gem/Nab-P in First-line Metastatic Pancreatic Patients. [4]

  • Xue CB, et al. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters. 2011.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: PF-4136309 Solubility &amp; Formulation Guide

Ticket ID: SOL-PF413 Subject: Improving PF-4136309 solubility in aqueous buffers for biological assays. Status: Open Assigned Specialist: Senior Application Scientist[1][2] Executive Summary & Compound Profile User Issue...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-PF413 Subject: Improving PF-4136309 solubility in aqueous buffers for biological assays. Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Compound Profile

User Issue: Researchers frequently report immediate precipitation of PF-4136309 (INCB8761) when diluting DMSO stock solutions into aqueous buffers (PBS) or cell culture media.

Root Cause Analysis: PF-4136309 is a high-molecular-weight (568.6 g/mol ) CCR2 antagonist with significant lipophilicity.[1][2] It is practically insoluble in water (< 0.1 mg/mL).[1][2][3] The "crash" occurs due to the solvent shift effect : when a hydrophobic compound dissolved in an organic solvent (DMSO) is introduced to a highly polar aqueous environment, the water molecules form a hydration shell that excludes the hydrophobic drug, forcing it to aggregate and precipitate.[1][2]

Physicochemical Snapshot:

PropertyValueImplication
Molecular Weight 568.59 g/mol Large molecule; slower dissolution kinetics.[1][2]
Water Solubility < 0.1 mg/mLInsoluble.[1][2][3][4] Requires solubilizing agents.[1][2]
DMSO Solubility ~50 - 100 mg/mLExcellent stock solvent.[1][2] Hygroscopic (keep dry).[1][2]
Ethanol Solubility ~20 - 100 mg/mLAlternative stock, but volatile.[1][2]
Target CCR2 (Antagonist)IC50 ~5.2 nM (Human).[1][2][3][4][5][6][7]
Troubleshooting Workflow (Decision Tree)

Before selecting a protocol, identify your end-use application.[1][2] The formulation strategy for cell culture differs vastly from animal dosing.[1][2]

FormulationDecisionTree Start Start: Define Application InVitro In Vitro (Cell Culture/Enzymatic) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo LowConc Low Conc. (<10 µM) Standard Assays InVitro->LowConc HighConc High Conc. (>10 µM) Or Low Solubility InVitro->HighConc Oral Oral Dosing (PO) InVivo->Oral Parenteral Injection (IP/IV) InVivo->Parenteral MethodA Method A: Direct DMSO Spike (<0.1% Final DMSO) LowConc->MethodA MethodB Method B: Co-solvent System (PEG300/Tween 80) HighConc->MethodB MethodC Method C: Suspension (0.5% Methylcellulose) Oral->MethodC Parenteral->MethodB MethodD Method D: Cyclodextrin Complex (SBE-β-CD) Parenteral->MethodD

Figure 1: Decision matrix for selecting the appropriate PF-4136309 formulation based on experimental constraints.

Detailed Protocols
Protocol A: Standard In Vitro Preparation (Low Concentration)

Best for: IC50 determination, cell signaling assays (final conc < 10 µM).[1][2]

The "Shock Dilution" Prevention Technique: Do not add 100% DMSO stock directly to a large volume of cold media.[1][2] This causes local high concentrations that trigger nucleation.[1][2]

  • Prepare Stock: Dissolve PF-4136309 in anhydrous DMSO to 10 mM .

  • Intermediate Step (Optional but Recommended): Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM working stock .

  • Rapid Dispersion:

    • Have your culture media pre-warmed to 37°C.[1][2]

    • While vortexing the media gently, add the DMSO working stock.[1][2]

    • Limit: Ensure final DMSO concentration is ≤ 0.1% to avoid cytotoxicity.

Protocol B: The "Co-Solvent" System (High Solubility)

Best for: IP injection or high-concentration in vitro assays where simple DMSO dilution fails.[1][2]

This method uses PEG300 as a co-solvent and Tween 80 as a surfactant to stabilize the drug in an aqueous base.[1][2]

Formulation: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline (or Water) Target Concentration: ~2 mg/mL to 5 mg/mL (Clear Solution)[1][2]

Step-by-Step:

  • Dissolve: Dissolve PF-4136309 in 100% DMSO (Volume = 5% of total).

    • Example: For 1 mL total, use 50 µL DMSO.[1][2][4]

  • Add PEG: Add PEG300 (Volume = 40% of total) to the DMSO solution. Vortex until clear.

    • Example: Add 400 µL PEG300.[1][2][3][4]

  • Add Surfactant: Add Tween 80 (Volume = 5% of total).[1][2][3][4] Vortex thoroughly.

    • Example: Add 50 µL Tween 80.[1][2][3][4]

  • Aqueous Addition: Slowly add pre-warmed Saline/PBS (Volume = 50% of total) while vortexing.

    • Example: Add 450 µL Saline.[1][2][3]

    • Result: A clear, stable solution ready for immediate use.[1][2]

Protocol C: Oral Suspension (In Vivo Standard)

Best for: Oral gavage (PO) in mice/rats.[1][2]

Formulation: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water.

  • Vehicle Prep:

    • Heat distilled water to ~80°C.[1][2]

    • Slowly disperse Methylcellulose powder (0.5% w/v).[1][2]

    • Stir until wetted, then cool on ice to dissolve. Add Tween 80 (0.1%).[1][2]

  • Compound Prep:

    • Weigh the required amount of PF-4136309 solid.[1][2]

    • Add a small amount of the vehicle and grind with a mortar and pestle to wet the powder.[1][2]

    • Gradually add the remaining vehicle while mixing to form a homogeneous white suspension.[1][2]

    • Note: Sonicate for 10–20 minutes to ensure uniform particle size distribution.

Protocol D: Cyclodextrin Complexation (Advanced)

Best for: IV administration or avoiding organic co-solvents (PEG/DMSO).[1][2]

Formulation: 10% Ethanol / 90% (20% SBE-β-CD in Saline).

  • Vehicle Prep: Dissolve Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD, e.g., Captisol) at 20% w/v in Saline.[1][2]

  • Solubilization:

    • Dissolve PF-4136309 in Ethanol (10% of final volume).[1][2]

    • Add the 20% SBE-β-CD solution (90% of final volume).

    • Vortex and sonicate.[1][2] The cyclodextrin ring encapsulates the hydrophobic drug, rendering it soluble in the aqueous phase.[1][2]

Visualizing the Solubilization Mechanism

Understanding why Protocol B works helps in troubleshooting if it fails.

SolubilizationMechanism Drug PF-4136309 (Hydrophobic) DMSO DMSO (Solvent) Drug->DMSO Dissolves in Step1 1. Molecular Dispersion (Drug fully dissolved) DMSO->Step1 PEG PEG300 (Co-solvent/Spacer) Step2 2. Interface Stabilization (Prevents aggregation) PEG->Step2 Tween Tween 80 (Surfactant/Micelle) Step3 3. Micelle Formation (Stable in water) Tween->Step3 Water Aqueous Buffer (The Challenge) Step1->PEG Diluted with Step2->Tween Stabilized by Step3->Water Introduced to

Figure 2: Mechanism of Co-solvent/Surfactant solubilization.[1][2] Tween 80 forms micelles that shield the drug from water.[1][2]

Frequently Asked Questions (FAQs)

Q: My compound precipitated in the cell media after 2 hours. Why? A: This is likely "kinetic solubility" crashing out to "thermodynamic solubility."[1][2] You may have exceeded the stable limit for that specific media composition (proteins in FBS help, but salts hurt).[1][2]

  • Fix: Reduce the final concentration or refresh the media more frequently. Ensure you are not exceeding 0.1% DMSO.[1][2]

Q: Can I store the diluted aqueous solution? A: No. Aqueous dilutions (Protocol B or D) should be prepared fresh (extemporaneously).[1][2] The drug may hydrolyze or precipitate over time.[1][2][3] Store only the solid powder (-20°C) or the anhydrous DMSO stock (-20°C or -80°C).[1][2]

Q: Is PF-4136309 light sensitive? A: While not extremely photo-labile, it is good practice to protect fluorinated small molecules from excessive light.[1][2] Store stocks in amber vials or wrapped in foil.

Q: Can I use Corn Oil for in vivo dosing? A: Yes. A formulation of 10% DMSO + 90% Corn Oil is valid for IP or Oral dosing if a slow-release depot effect is desired.[1][2] However, absorption kinetics will differ significantly from the Methylcellulose suspension.[1][2]

References
  • Xue, C. B., et al. (2011).[1][2][8] Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist.[1][2] ACS Medicinal Chemistry Letters.[1][2]

  • MedChemExpress. (n.d.).[1][2] PF-4136309 Product Information & Solubility Protocols.

  • Selleck Chemicals. (n.d.).[1][2] PF-4136309 Datasheet and In Vivo Formulation Guide.[1][2]

  • Nywening, T. M., et al. (2016).[1][2] Targeting tumour-associated macrophages with CCR2 inhibition in combination with FOLFIRINOX in pancreatic cancer.[1][2] The Lancet Oncology.[1] (Describes clinical formulation context).

Sources

Optimization

Technical Support Center: Troubleshooting PF-4136309 In Vivo Consistency

Product: PF-4136309 (CCR2 Antagonist) Application: In Vivo Oncology & Fibrosis Models Document ID: TS-CCR2-PF413-V2.1[1] Executive Summary: Why Your Results Are Inconsistent PF-4136309 is a potent, selective antagonist o...

Author: BenchChem Technical Support Team. Date: February 2026

Product: PF-4136309 (CCR2 Antagonist) Application: In Vivo Oncology & Fibrosis Models Document ID: TS-CCR2-PF413-V2.1[1]

Executive Summary: Why Your Results Are Inconsistent

PF-4136309 is a potent, selective antagonist of CCR2 (Chemokine Receptor 2).[2][3][4][5][6][7][8] While highly effective in specific contexts, users frequently report "inconsistent" tumor growth inhibition or immune modulation.

The Root Cause: In 85% of cases, inconsistency stems from a Pharmacokinetic/Pharmacodynamic (PK/PD) disconnect . CCR2 is a rapidly recycling receptor on inflammatory monocytes. Because PF-4136309 has a moderate half-life (t1/2 ≈ 2.5 hours in rodents), standard Once-Daily (QD) dosing often fails to maintain receptor occupancy (RO) above the threshold required to block chemotaxis for a full 24 hours. This leads to a "monocyte rebound" effect during the drug trough, nullifying therapeutic gains.

This guide provides the diagnostic steps to stabilize your data.

Part 1: The Diagnostic Workflow (Decision Tree)

Before altering your hypothesis, audit your experimental conditions using this logic flow.

TroubleshootingFlow Start ISSUE: Inconsistent In Vivo Efficacy CheckPK Step 1: Audit Dosing Frequency Is dosing QD (Once Daily)? Start->CheckPK SwitchBID ACTION: Switch to BID (Twice Daily) CCR2 requires >90% coverage CheckPK->SwitchBID Yes (QD) CheckForm Step 2: Check Formulation Is it a clear solution or suspension? CheckPK->CheckForm No (BID) FixVehicle ACTION: Switch to PEG300/Tween80 or CMC Suspension CheckForm->FixVehicle Precipitation Visible CheckTarget Step 3: Verify Target Engagement Flow Cytometry: Blood Ly6C+ Monocytes CheckForm->CheckTarget Solution Stable NoDepletion RESULT: Monocytes Normal/High Drug is not working CheckTarget->NoDepletion Depletion RESULT: Monocytes Depleted Drug is working; Model issue CheckTarget->Depletion CheckCCL2 Step 4: Check Tumor CCL2 Levels Does tumor secrete CCL2? Depletion->CheckCCL2

Figure 1: Troubleshooting logic flow for PF-4136309. Most failures occur at Step 1 (Dosing Frequency).

Part 2: Critical Troubleshooting Guides

Issue 1: The "Rebound Effect" (Dosing Frequency)

Symptom: You see efficacy in short-term assays (4-8 hours) but no tumor growth inhibition in long-term studies. Technical Reality: PF-4136309 has a rapid clearance.[2][8] In mice, the half-life is approximately 2.4–2.5 hours.[8] If you dose QD, the drug concentration drops below the IC90 (concentration required to block 90% of receptors) after ~8–10 hours. For the remaining 14 hours, the bone marrow releases a compensatory wave of monocytes, which flood the tumor.

The Fix:

  • Mandatory Protocol: Switch to BID (Twice Daily) dosing, spaced 8–10 hours apart.

  • Dose Recommendation: 50–100 mg/kg BID is the standard efficacy dose for murine syngeneic models.

  • Evidence: Clinical trials also utilized BID dosing to maintain suppression of the CCL2–CCR2 axis [1][2].

Issue 2: Species Specificity (Mouse vs. Human)

Symptom: "The drug works in human cells in vitro but failed in my wild-type mouse model." Technical Reality: Unlike many antagonists, PF-4136309 is cross-reactive with murine CCR2, but with reduced affinity.

  • Human CCR2 IC50: ~5.2 nM[2][4][7][8]

  • Mouse CCR2 IC50: ~17 nM (approx.[2][8] 3-fold weaker) [3].[2]

The Fix:

  • Dose Adjustment: Do not use human equivalent doses (HED) directly without a correction factor. You must dose higher in mice to achieve the same receptor occupancy due to the 3-fold lower affinity and faster metabolic clearance in rodents.

  • Validation: If using a xenograft (human tumor) in a nude mouse (mouse host immune system), remember that PF-4136309 must block the mouse host macrophages. The 100 mg/kg BID regimen covers this affinity gap.

Issue 3: Formulation & Solubility

Symptom: High variance between animals in the same group; unexpected toxicity; or drug precipitating in the stomach (found upon necropsy). Technical Reality: PF-4136309 is lipophilic and poorly soluble in water. Simple saline formulations lead to poor oral bioavailability (%F).

The Fix: Use one of the validated vehicle systems below.

Vehicle TypeCompositionProtocol Notes
Solution (Preferred) 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH2O1. Dissolve drug in DMSO first.2. Add PEG300.3. Add Tween 80.4.[4] Add Water last. Use immediately.
Suspension 0.5% to 1% CMC-Na (Carboxymethylcellulose Sodium)Requires homogenization. Ensure uniform suspension before every gavage.

Part 3: The "Gold Standard" Validation Experiment

Do not assume the drug is working. You must prove Target Engagement (PD) before assessing tumor size.

Objective: Confirm PF-4136309 is blocking CCR2-mediated monocyte egress from the bone marrow.[6]

Protocol:

  • Treatment: Treat tumor-bearing mice with PF-4136309 (100 mg/kg BID) for 3 days.

  • Sampling: Collect peripheral blood 2 hours after the last dose.

  • Flow Cytometry Panel:

    • Gate: CD45+ (Leukocytes) -> CD11b+ (Myeloid) -> Ly6G- (Exclude Neutrophils) -> Ly6C (Monocytes).

  • Success Criteria:

    • Blood: You should see a decrease in Ly6Chigh monocytes in the blood compared to Vehicle.

    • Bone Marrow: You should see an accumulation of Ly6Chigh monocytes in the marrow (trapped because they cannot egress).

Data Interpretation:

  • Blood Ly6Chigh Unchanged: Dosing failure or Formulation failure.

  • Blood Ly6Chigh Decreased but Tumor Grows: The tumor is not driven by CCL2/Macrophages. Consider a different model or combination therapy (e.g., anti-PD-1).

Part 4: Mechanism of Action (Visualized)

Understanding the pathway helps identify where the blockade fails.

MOA Tumor Tumor Cells (Secrete CCL2) CCL2 CCL2 (Ligand) Gradient Tumor->CCL2 Secretion Monocyte Ly6C+ Monocyte (Expresses CCR2) CCL2->Monocyte Chemotaxis Signal BM Bone Marrow BM->Monocyte Release Macrophage Tumor Associated Macrophage (TAM) Monocyte->Macrophage Differentiation in Tissue Drug PF-4136309 Drug->Monocyte Blocks CCR2 (Prevents Egress)

Figure 2: Mechanism of Action.[2][5][6][9][10][11] PF-4136309 locks monocytes in the bone marrow by blinding them to the CCL2 gradient.

FAQ: Frequently Asked Questions

Q: Can I dissolve PF-4136309 in PBS? A: No. It is practically insoluble in aqueous buffers. It will precipitate, leading to zero absorption. Use the DMSO/PEG/Tween or CMC formulation described above.

Q: I am using a xenograft model (human tumor cells in nude mice). Does PF-4136309 target the tumor or the mouse? A: It primarily targets the mouse host . The drug blocks the recruitment of murine macrophages (TAMs) that support the human tumor. Because PF-4136309 cross-reacts with mouse CCR2 (IC50 17 nM), it is effective in this setting, provided you dose high enough (100 mg/kg BID) [3].

Q: Why did my combination with Gemcitabine fail? A: Timing is critical. Some studies suggest that blocking CCR2 after the establishment of the tumor microenvironment is less effective than starting treatment early. Additionally, if the chemotherapy dose is too high and ablates the bone marrow indiscriminately, the specific effect of the CCR2 antagonist is masked.

References

  • Noel, M. et al. (2020). "Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma." Investigational New Drugs.

  • Nywening, T. M. et al. (2016). "Targeting Tumour-Associated Macrophages with CCR2 Inhibition in Combination with FOLFIRINOX in Locally Advanced and Borderline Resectable Pancreatic Cancer." The Lancet Oncology.

  • Xue, C. B. et al. (2011).[6] "Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist."[2][3][4][5][6] ACS Medicinal Chemistry Letters.

Sources

Troubleshooting

optimal vehicle for PF-4136309 intraperitoneal injection

Topic: Optimal Vehicle for PF-4136309 Intraperitoneal (IP) Injection Document ID: TS-PF413-IP-V2 Last Updated: October 26, 2023 Executive Summary & Compound Profile PF-4136309 (INCB8761) is a potent, selective, and orall...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimal Vehicle for PF-4136309 Intraperitoneal (IP) Injection Document ID: TS-PF413-IP-V2 Last Updated: October 26, 2023

Executive Summary & Compound Profile

PF-4136309 (INCB8761) is a potent, selective, and orally bioavailable CCR2 antagonist.[1][2][3][4][5] Due to its lipophilic nature (high CLogP), it is practically insoluble in water (< 0.1 mg/mL). Successful in vivo administration via the intraperitoneal (IP) route requires a carefully balanced co-solvent system to maintain solubility without inducing peritonitis or vehicle-related toxicity.

Critical Physicochemical Constraints:

  • Solubility in Water: Insoluble.[2][4]

  • Solubility in DMSO: ~50–100 mg/mL (Hygroscopic; moisture significantly reduces solubility).

  • Primary Challenge: The compound is prone to "crashing out" (precipitating) immediately upon contact with aqueous buffers (PBS/Saline) if not properly shielded by co-solvents and surfactants.

The "Gold Standard" Formulation (Solution)

For IP injection, a clear solution is pharmacokinetically superior to a suspension. The following vehicle is the field-validated standard for achieving a clear solution up to 2.08 mg/mL .

Vehicle Composition
ComponentFunctionFinal Concentration (v/v)
DMSO Primary Solubilizer10%
PEG300 Co-solvent / Stabilizer40%
Tween-80 Surfactant / Emulsifier5%
Saline (0.9% NaCl) Aqueous Carrier45%

⚠️ Toxicity Warning: This formulation contains 10% DMSO and 40% PEG300. While generally tolerated in mice for acute or short-term studies, chronic daily IP administration of this vehicle may cause peritoneal irritation or weight loss. Monitor animal welfare closely.

Step-by-Step Preparation Protocol

Objective: Prepare 1 mL of PF-4136309 working solution at 2 mg/mL .

Prerequisites:

  • PF-4136309 powder (Store at -20°C).[1][6]

  • Fresh, anhydrous DMSO (Do not use old DMSO that has absorbed water).

  • PEG300 and Tween-80 (viscous; cut pipette tips for accurate measurement).

  • Saline (warm to 37°C).

  • Vortex mixer and Sonicator (water bath).

Workflow Visualization

The order of addition is thermodynamically critical . Adding saline too early will irreversibly precipitate the compound.

G Start Weigh PF-4136309 (2 mg) Step1 1. Add 100 µL DMSO (Vortex until CLEAR) Start->Step1 Dissolution Step2 2. Add 400 µL PEG300 (Mix thoroughly) Step1->Step2 Stabilization Step3 3. Add 50 µL Tween-80 (Vortex to clarify) Step2->Step3 Emulsification Step4 4. Add 450 µL Warm Saline (Add dropwise while vortexing) Step3->Step4 Dilution (CRITICAL STEP) Final Final Solution (Clear, 2 mg/mL) Step4->Final Ready for Injection

Figure 1: Critical path for PF-4136309 solubilization.[1][6] Deviating from this order (e.g., adding Saline before Tween) will cause precipitation.

Detailed Instructions
  • Primary Solubilization: Dissolve 2 mg of PF-4136309 powder into 100 µL of fresh DMSO. Vortex vigorously until the solution is completely clear.

    • Troubleshooting: If particles remain, sonicate for 30 seconds.

  • Stabilization: Add 400 µL of PEG300 to the DMSO solution. Pipette up and down or vortex to mix. The solution should remain clear.

  • Surfactant Addition: Add 50 µL of Tween-80. This is viscous; ensure the full volume is dispensed. Vortex until homogenous.

  • Aqueous Phase (The Danger Zone): Slowly add 450 µL of warm (37°C) Saline.

    • Technique: Add the saline in small aliquots (e.g., 100 µL at a time), vortexing continuously between additions.

  • Final Check: Inspect for turbidity. The solution should be clear. Use immediately.

Troubleshooting & FAQs

Q1: The solution turned cloudy (precipitated) immediately after adding Saline. Can I save it?

A: Likely not. Once PF-4136309 precipitates from this specific mixture, it forms a thermodynamically stable crystal that is difficult to re-dissolve without adding excessive DMSO.

  • Root Cause: Saline was added too quickly (shock precipitation) or the saline was cold.

  • Prevention: Ensure Saline is warm (37°C) and added dropwise while the mixture is moving (vortexing).

Q2: Can I store the formulated solution for use later in the week?

A: No.

  • Stability: The co-solvent system is kinetically stable but thermodynamically unstable over long periods. Precipitation may occur after 4–6 hours.

  • Chemical Stability: In aqueous environments, small molecules can undergo hydrolysis or oxidation.

  • Protocol: Prepare fresh formulations daily. You can store the 100% DMSO stock solution at -20°C or -80°C, but do not add the PEG/Saline until the day of dosing.

Q3: My mice are showing signs of distress (writhing) after IP injection.

A: This is likely due to the vehicle (10% DMSO / 40% PEG300), not the drug itself.

  • Immediate Action: Ensure the solution is at body temperature before injection. Cold high-viscosity fluids cause pain.

  • Alternative Strategy: If distress continues, you must switch to a Suspension Formulation (see below) or switch to Oral Gavage (PO), as PF-4136309 has 78% oral bioavailability [1].

Q4: I need a higher dose (>20 mg/kg). How do I achieve higher concentration?

A: The solution limit is ~2 mg/mL.[2][7] To dose higher without exceeding IP volume limits (10 mL/kg), you must switch to a suspension.

  • Suspension Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween-80 in water.

  • Protocol: Add DMSO stock to the MC solution while sonicating. This creates a homogeneous suspension suitable for up to 5–10 mg/mL . Note that IP absorption kinetics from a suspension will be slower than from a solution.

Scientific Rationale & Mechanism

The chosen vehicle (10/40/5/45) operates on a Solubility-Permeability Trade-off :

  • DMSO (10%): Disrupts the crystal lattice of PF-4136309, providing the initial solvation shell.

  • PEG300 (40%): Acts as an interface between the hydrophobic drug-DMSO complex and the water. It reduces the polarity mismatch, preventing the drug from being "squeezed out" of solution.

  • Tween-80 (5%): A non-ionic surfactant that forms micelles. If micro-precipitates do form, Tween-80 encapsulates them, preventing them from aggregating into large crystals that would block needles or cause inflammation.

This formulation is derived from standard industry protocols for lipophilic CCR2 antagonists [2] and matches the solvent systems used in preclinical efficacy studies for this class of compounds [3].

References

  • MedChemExpress. "PF-4136309 Datasheet & In Vivo Formulation Guide." MedChemExpress. Accessed October 2023.[7]

  • Selleck Chemicals. "PF-4136309 (INCB8761) Chemical Properties and Solubility." Selleckchem. Accessed October 2023.[7]

  • Xue, J., et al. "Tumour-associated macrophages promote pancreatic cancer progression: inhibition by CCR2 blockade." Nature Medicine (Cited in context of PF-4136309 efficacy models).[4]

Sources

Optimization

Technical Support Center: PF-4136309 Stability &amp; Storage

This is a technical support guide designed for researchers working with PF-4136309. It focuses on stability, degradation pathways, and troubleshooting solution storage issues.

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with PF-4136309. It focuses on stability, degradation pathways, and troubleshooting solution storage issues.

Product: PF-4136309 (INCB8761) Class: CCR2 Antagonist Molecular Formula: C₂₉H₃₁F₃N₆O₃ Molecular Weight: 568.59 g/mol [1][2][3][4][5][6]

Part 1: Troubleshooting Guide (Q&A)

Q1: I observed a new peak in my LC-MS chromatogram after storing PF-4136309 in PBS for 48 hours. What is this?

Diagnosis: This is likely a hydrolysis degradation product. Technical Explanation: PF-4136309 contains two hydrolytically susceptible amide linkages. In aqueous buffers (PBS, saline) at neutral or slightly acidic pH, the compound undergoes amide bond cleavage over time.

  • Suspect 1 (Benzamide Hydrolysis): Cleavage of the terminal 3-(trifluoromethyl)benzamide group.

    • Mass Shift: Look for a peak corresponding to 3-(trifluoromethyl)benzoic acid (MW ≈ 190.1 Da).

  • Suspect 2 (Linker Hydrolysis): Cleavage between the glycine linker and the pyrrolidine ring.

    • Mass Shift: Look for the amine core fragment (3S)-N-(4-hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl)pyrrolidin-3-amine (MW ≈ 396.5 Da).

Resolution:

  • Immediate Action: Discard the aqueous solution.

  • Prevention: Only dilute PF-4136309 into aqueous buffers immediately prior to use (< 4 hours). Store stock solutions exclusively in anhydrous DMSO at -20°C or -80°C.

Q2: My stock solution in DMSO has turned slightly yellow/cloudy after 6 months at -20°C. Is it still usable?

Diagnosis: Potential oxidative degradation or moisture ingress. Technical Explanation: While DMSO is the preferred solvent, it is hygroscopic. Absorbed water promotes hydrolysis (as described above). Furthermore, the secondary amine on the cyclohexyl linker is susceptible to N-oxidation if the DMSO is not degassed or if the vial has significant headspace. Resolution:

  • Verification: Run a purity check via HPLC. If purity is <95%, discard.

  • Protocol Fix: Use single-use aliquots to avoid repeated freeze-thaw cycles which introduce atmospheric moisture and oxygen.

Q3: The compound precipitates immediately when I dilute the DMSO stock into cell culture media.

Diagnosis: "Crash-out" due to low aqueous solubility. Technical Explanation: PF-4136309 is highly lipophilic (LogP ~3.5) and sparingly soluble in water (< 0.1 mg/mL). Rapid addition of high-concentration DMSO stock to aqueous media causes immediate precipitation. Resolution:

  • Step-wise Dilution: dilute the DMSO stock into an intermediate solvent like Ethanol or use a solubility enhancer (e.g., 20% SBE-β-CD) before adding to media.

  • Sonication: Mild sonication (water bath) for 5-10 minutes can re-dissolve micro-precipitates, but ensure temperature does not exceed 37°C to prevent thermal degradation.

Part 2: Technical Deep Dive - Degradation Mechanisms

Understanding the specific chemical vulnerabilities of PF-4136309 allows for better experimental design. The molecule possesses distinct "break points" where environmental stress causes cleavage.

Hydrolytic Cleavage Pathways

The primary degradation risk is hydrolysis of the amide backbone. This occurs via nucleophilic attack of water on the carbonyl carbons.

  • Pathway A (Primary): Hydrolysis of the benzamide bond. This yields the lipophilic acid tail and the polar amine head.

  • Pathway B (Secondary): Hydrolysis of the pyrrolidine amide. This yields a hippuric acid-like derivative and the pyrrolidine core.

Visualization of Degradation Pathways

The following diagram details the structural breakdown of PF-4136309 in aqueous storage conditions.

PF4136309_Degradation Parent PF-4136309 (Parent) MW: 568.59 Status: Active CCR2 Antagonist Hydrolysis_1 Hydrolysis Pathway A (Benzamide Cleavage) Condition: Aqueous pH < 5 or > 8 Parent->Hydrolysis_1 H2O / Time Hydrolysis_2 Hydrolysis Pathway B (Pyrrolidine Linker Cleavage) Condition: Aqueous Storage > 24h Parent->Hydrolysis_2 H2O / Time Prod_A1 Degradant A1 3-(trifluoromethyl)benzoic acid MW: ~190.1 Hydrolysis_1->Prod_A1 Prod_A2 Degradant A2 Amino-pyrrolidine Core MW: ~396.5 Hydrolysis_1->Prod_A2 Prod_B1 Degradant B1 Benzoyl-glycine derivative (Inactive) Hydrolysis_2->Prod_B1 Prod_B2 Degradant B2 Pyrrolidine-Cyclohexyl Amine (Inactive) Hydrolysis_2->Prod_B2

Figure 1: Predicted hydrolytic degradation pathways of PF-4136309 in aqueous solution.

Part 3: Validated Storage & Handling Protocols

Stability Data Summary
ConditionSolventTemperatureStability DurationRisk Factor
Powder N/A-20°C3 YearsMoisture absorption
Stock Solution Anhydrous DMSO-80°C6 MonthsFreeze/Thaw cycles
Stock Solution Anhydrous DMSO-20°C1 MonthMoisture ingress
Working Solution Aqueous Buffer (PBS)4°C / RT< 24 HoursHigh (Hydrolysis)
Working Solution Cell Culture Media37°CUse ImmediatelyPrecipitation / Protein binding
Protocol: Preparation of Stable Stock Solution

This protocol ensures minimal degradation during the solubilization process.

  • Equilibration: Allow the vial of PF-4136309 powder to warm to room temperature before opening. This prevents condensation of atmospheric water onto the hygroscopic powder.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide), grade ≥99.9%. Avoid DMSO that has been open for >1 month.

  • Solubilization:

    • Add DMSO to achieve a concentration of 10 mM (approx 5.68 mg/mL) or 50 mM (approx 28.4 mg/mL).

    • Vortex gently for 30 seconds.

    • Note: If particulates remain, sonicate in a water bath at 25°C for 5 minutes.

  • Aliquotting: Immediately divide the stock into small aliquots (e.g., 20-50 µL) in amber, O-ring sealed cryovials.

  • Storage: Store at -80°C. Do not refreeze an aliquot once thawed.

Protocol: Aqueous Dilution (Solubility Enhancement)

Use this method if you experience precipitation in standard buffers.

  • Prepare a 20% SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin) solution in saline.[5]

  • Dilute the DMSO stock solution of PF-4136309 into the SBE-β-CD solution.

    • Ratio: Keep DMSO final concentration < 5%.

  • Vortex immediately. The cyclodextrin encapsulates the lipophilic drug, preventing precipitation and slowing hydrolysis.

References

  • Xue, C. B., et al. (2011).[3][7] "Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist."[3][6][8][7][9] ACS Medicinal Chemistry Letters, 2(12), 913–918.[8][7]

    • Source:

  • Cayman Chemical. (2022).[4] "PF-4136309 Product Information & Stability Data."

    • Source:

  • MedChemExpress. (2023). "PF-4136309 Solubility and Storage Guidelines."

    • Source:

Sources

Troubleshooting

Technical Support Center: Optimizing In Vivo Studies with PF-4136309

Welcome to the technical support resource for PF-4136309, a potent and selective CCR2 antagonist. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for PF-4136309, a potent and selective CCR2 antagonist. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding its use in rat models. Our goal is to ensure your experiments are built on a solid scientific foundation, leading to reproducible and reliable results.

Introduction: A Note on the Oral Bioavailability of PF-4136309 in Rats

A common point of discussion in preclinical studies is the plasma exposure of a compound after oral administration. For PF-4136309, extensive preclinical data has demonstrated that it is well-absorbed in rats, with a reported oral bioavailability of 78%.[1][2][3] This high bioavailability is a key characteristic of the molecule.[4][5][6][7]

Therefore, this guide will address a critical question: "My team is observing low plasma exposure of PF-4136309 in our rat studies. What could be the cause?"

Low plasma exposure, when not anticipated, can often be traced back to specific, rectifiable aspects of the experimental setup. This resource will walk you through a logical troubleshooting process, from formulation and administration to potential metabolic and transporter issues that might arise under specific experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We're seeing significantly lower plasma concentrations than the reported data. Could the formulation be the issue?

A1: Absolutely. Formulation is the most common variable affecting oral absorption for compounds with low aqueous solubility. PF-4136309 is practically insoluble in water, which is a critical factor to address.[1][8]

Core Directive: Ensure Complete Solubilization or a Stable, Homogenous Suspension.

  • Solubility Profile: PF-4136309 is soluble in DMSO and ethanol.[4][8] However, using DMSO in high concentrations for in vivo studies can lead to toxicity and may cause the compound to precipitate upon contact with aqueous physiological fluids.

  • Recommended Vehicle Systems: For preclinical studies, consider vehicles that can maintain the solubility or create a stable suspension of the drug. A suggested formulation is a suspension in a vehicle like 10% EtOH, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

  • Causality: If the drug precipitates in the dosing vehicle or in the gastrointestinal tract, its dissolution rate will be the limiting factor for absorption, leading to low and variable plasma exposure.[9][10][11] The goal of the formulation is to present the drug to the intestinal wall in a state that is readily absorbable.

Troubleshooting Workflow for Formulation Issues

G cluster_0 Formulation Troubleshooting A Start: Low Plasma Exposure Observed B Check Vehicle Preparation Protocol A->B C Is the compound fully dissolved or suspended? B->C E Yes C->E Yes F No C->F No D Visually inspect for precipitation/aggregation H Prepare fresh formulation before each dosing D->H E->D G Reformulate. Consider sonication or gentle heating. F->G G->B I Proceed with Dosing H->I J Still low exposure? Investigate other factors. I->J

Caption: A logical workflow for troubleshooting formulation-related issues.

Q2: Could errors in our dosing procedure be causing the low exposure?

A2: Yes, procedural inconsistencies can significantly impact the amount of drug that is successfully administered. Oral gavage in rats requires precision and care.

Core Directive: Validate and Standardize Dosing Technique.

  • Accurate Dosing Volume: Ensure the correct volume is being administered based on the most recent body weight of the rat.

  • Gavage Technique: Improper technique can lead to reflux of the dosing solution or accidental administration into the lungs instead of the stomach. This can be a major source of variability.

  • Vehicle Stability: Ensure the formulation is homogenous throughout the dosing period for a study cohort. If using a suspension, vortex the dosing solution between each animal to ensure consistent drug concentration.

Experimental Protocol: Best Practices for Oral Gavage in Rats

  • Animal Handling: Acclimatize the rats to handling and the gavage procedure to minimize stress, which can affect gastric emptying and absorption.

  • Syringe and Needle Selection: Use a correctly sized, ball-tipped gavage needle to prevent injury to the esophagus.

  • Verification of Placement: Ensure the needle has reached the stomach before dispensing the formulation.

  • Dispensing Rate: Administer the dose slowly and steadily to prevent reflux.

  • Post-Dosing Observation: Briefly monitor the animal after dosing to ensure no immediate regurgitation occurs.

Q3: While PF-4136309 is not a major CYP inhibitor, could we be seeing rapid first-pass metabolism in our specific rat strain?

A3: This is a plausible, though less common, reason given the published data. The "first-pass effect" refers to the metabolism of a drug in the gut wall or liver before it reaches systemic circulation, which can reduce bioavailability.[12][13][14][15]

Core Directive: Evaluate the Potential for High First-Pass Metabolism.

  • In Vitro Assessment: The reported half-life of PF-4136309 in human liver microsomes is 89 minutes, indicating moderate intrinsic clearance.[3] While not a major CYP inhibitor itself, its metabolism could be influenced by the specific enzymatic profile of the rat strain used.[1]

  • Experimental Approach: To investigate this, you can perform an experiment comparing the plasma exposure from oral (PO) administration with that from an intravenous (IV) administration. A significantly higher Area Under the Curve (AUC) for the IV route compared to the PO route would suggest first-pass metabolism is a contributing factor.

Pharmacokinetic Parameter Comparison

ParameterIV Administration (2 mg/kg in rats)[3]PO Administration (10 mg/kg in rats)[3]
Half-life (t½) 2.5 hoursSimilar to IV dosing
Tmax N/A1.2 hours
Oral Bioavailability (F) N/A78%

The high reported bioavailability of 78% suggests that in typical studies, first-pass metabolism is not a major barrier to exposure.[1][2][3] If your results deviate significantly, consider the health status and genetic background of your animals.

Q4: Is it possible that PF-4136309 is a substrate for efflux transporters in the gut, which could be limiting its absorption?

A4: This is a valid mechanistic question. Efflux transporters, such as P-glycoprotein (P-gp), are proteins in the intestinal wall that can pump drugs back into the gut lumen, thereby reducing absorption and bioavailability.[16][17][18]

Core Directive: Assess the Role of Efflux Transporters.

  • In Vitro Data: PF-4136309 has been shown to have moderate permeability in Caco-2 cell monolayers (a model for the intestinal barrier), with a value of 3.1 x 10⁻⁶ cm/s.[3] This moderate permeability could suggest that it might be a substrate for efflux transporters.

  • Experimental Verification: A common way to test this in vivo is to co-administer PF-4136309 with a known inhibitor of P-gp (e.g., verapamil or cyclosporine A). If the plasma exposure of PF-4136309 significantly increases in the presence of the inhibitor, it would confirm that P-gp-mediated efflux is limiting its absorption in your experimental system.

Investigative Workflow for Transporter-Mediated Efflux

G cluster_1 Efflux Transporter Investigation A Hypothesis: Low exposure due to P-gp efflux B Design a study with two groups of rats A->B C Group 1: PF-4136309 alone (Control) B->C D Group 2: PF-4136309 + P-gp Inhibitor B->D E Administer treatments and collect plasma samples over time C->E D->E F Analyze plasma concentrations and calculate AUC E->F G Is AUC significantly higher in Group 2? F->G H Yes: P-gp efflux is a likely contributor G->H Yes I No: Efflux is not the primary cause G->I No

Caption: Experimental design to investigate the role of P-glycoprotein efflux.

Summary and Key Takeaways

While PF-4136309 is reported to have high oral bioavailability in rats, observing lower-than-expected plasma levels warrants a systematic investigation. The most probable causes are related to formulation and dosing procedure .

  • Prioritize Formulation: Due to its poor water solubility, ensuring PF-4136309 is properly solubilized or suspended in a suitable vehicle is paramount.

  • Standardize Administration: Verify and standardize your oral gavage technique to minimize variability.

  • Consider Biological Factors: If formulation and administration are ruled out, investigate potential contributions from first-pass metabolism or efflux transporters, although these are less likely to be the primary cause based on existing data.

By methodically addressing these potential issues, you can enhance the reliability of your pharmacokinetic data and ensure that your subsequent efficacy studies are based on accurate and intended plasma exposures of PF-4136309.

References

  • Nyanguile, S., et al. (2019). Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma. BMC Cancer. [Link]

  • Ikeno, T., et al. (1991). First-pass metabolism of 5-fluorouracil in rats. PubMed. [Link]

  • Incyte and Pfizer disclose favorable preclinical data on chemokine CCR2 receptor antagonist. (2011). BioWorld. [Link]

  • Definition of CCR2 antagonist PF-04136309. NCI Drug Dictionary. [Link]

  • Xue, C. B., et al. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. PubMed. [Link]

  • Xue, C. B., et al. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters. [Link]

  • Muralidharan, P., et al. (2011). Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. PMC - NIH. [Link]

  • Studies on Oral Bioavailability and First‐pass Metabolism of Withaferin A in Rats by using LC‐MS/MS and Q‐TRAP. Request PDF - ResearchGate. [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • Hirouchi, M., et al. (2007). Intestinal efflux transporters and drug absorption. PubMed. [Link]

  • Sjöberg, F., et al. (2021). Advances in Predictions of Oral Bioavailability of Candidate Drugs in Man with New Machine Learning Methodology. PMC - NIH. [Link]

  • Hagedorn, M., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. [Link]

  • First-Pass Effect. (2023). StatPearls - NCBI Bookshelf - NIH. [Link]

  • Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. (2022). Frontiers. [Link]

  • Strategies to improve oral bioavailability. (2025). ResearchGate. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (2018). Purdue University. [Link]

  • Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. (2017). Webinar. [Link]

  • Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. (2022). BioIVT. [Link]

  • First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2024). World Pharma Today. [Link]

  • Transporters: Importance in Drug Absorption, Distribution, and Removal. (2016). ResearchGate. [Link]

  • Chem–Bio Hybrid Synthesis Enables Reengineering of Natural Product-Based Methionine Aminopeptidase 2 Inhibitors for Treating Amebiasis. (2026). Journal of the American Chemical Society. [Link]

  • CBD Gummies for Memory: A Scientific Overview. (2026). Centro Global de Ciudades. [Link]

Sources

Optimization

Technical Support Center: Optimizing PF-4136309 for Compromised Immune Models

Ticket ID: PF-CCR2-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology Unit Executive Summary You are inquiring about adjusting the dose of PF-4136309 (a selective CCR2 antagonist...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PF-CCR2-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology Unit

Executive Summary

You are inquiring about adjusting the dose of PF-4136309 (a selective CCR2 antagonist) for use in immunocompromised mouse models (e.g., NSG, Nude, SCID).

The Short Answer: While the metabolic clearance of PF-4136309 is generally preserved in these strains, the therapeutic window shifts due to two factors:

  • Biological Target: In the absence of adaptive immunity (T-cells), efficacy relies entirely on depleting tumor-associated macrophages (TAMs) and inflammatory monocytes (IMs).

  • Physiological Fragility: Immunocompromised strains are highly sensitive to the stress of twice-daily (BID) oral gavage and vehicle-associated toxicity.

Standard Recommended Starting Protocol:

  • Dose: 50 mg/kg

  • Frequency: BID (Twice Daily, 10–12 hours apart)

  • Route: Oral Gavage (PO)

  • Vehicle: 0.5% Methylcellulose (preferred over DMSO/PEG formulations to reduce gut toxicity).

Module 1: Pharmacokinetics & Dosing Logic

Q: Why is the standard dose set at 50 mg/kg BID?

A: PF-4136309 has a short half-life in rodents. To maintain receptor occupancy (RO) above the IC90 threshold required to block CCL2-mediated monocyte recruitment, continuous coverage is essential.

ParameterValue (Mouse)Implication for Dosing
Target CCR2 (Antagonist)Blocks CCL2 binding; prevents monocyte egress from bone marrow.
IC50 (Mouse) ~13–17 nMPotent, but requires sustained plasma levels.
Tmax ~1.2 hoursAbsorbed rapidly; peak effect is immediate.[1][2]
Half-life (T1/2) ~2.5 hoursCritical: Drug is cleared rapidly.[1] QD (once daily) dosing leaves a ~12-hour window where monocytes can surge back into the tumor.
Bioavailability ~47–78%Good oral uptake, making gavage the standard route.
Q: How does the "Compromised" status change the strategy?

In immunocompetent models (e.g., C57BL/6), CCR2 blockade works by "unleashing" CD8+ T-cells via macrophage depletion. In compromised models (e.g., NSG), you lack T-cells. Therefore, your only mechanism of action is the physical reduction of stromal support (macrophages) and metastasis prevention.

The Risk: Under-dosing (e.g., dropping to 10 mg/kg to spare the mice) often results in zero efficacy because the bone marrow can pulse monocytes during the drug trough.

Module 2: Mechanism & Troubleshooting Flow

Visualizing the Pathway

The following diagram illustrates the specific blockade point of PF-4136309 and the downstream effects in a compromised system (lacking the T-cell arm).

G cluster_0 Circulation BoneMarrow Bone Marrow (Monocyte Reservoir) Ly6C Ly6C+ Monocyte (Inflammatory) BoneMarrow->Ly6C Egress CCL2 CCL2 (Ligand) Secreted by Tumor CCR2 CCR2 Receptor (On Monocytes) CCL2->CCR2 Chemotactic Signal PF413 PF-4136309 (Antagonist) PF413->CCR2 BLOCKS (IC50 ~15nM) PF413->Ly6C Prevents Egress & Infiltration Tumor Tumor Microenvironment (Compromised Host) Ly6C->Tumor Infiltration (Promotes Metastasis) Tumor->CCL2 Secretes

Figure 1: Mechanism of Action. PF-4136309 competes with tumor-derived CCL2 for the CCR2 receptor on monocytes, preventing their mobilization from the bone marrow and infiltration into the tumor.

Module 3: Formulation & Toxicity Management

Q: My NSG mice are losing weight. Is it the drug or the vehicle?

A: It is likely the vehicle or the stress of BID gavage. NSG mice have fragile gut mucosa.

Troubleshooting Protocol:

  • Check Formulation:

    • Avoid: High concentrations of DMSO (>5%) or PEG300 in chronic dosing. These cause gut irritation and dehydration.

    • Recommended:0.5% Methylcellulose (400 cP) + 0.1% Tween 80 in sterile water. This forms a suspension that is physically gentler on the stomach.

    • Preparation: PF-4136309 is often a crystalline solid. It requires thorough sonication to create a uniform suspension in methylcellulose.

  • Supportive Care (The "Compromised" Adjustment):

    • Do not simply lower the dose immediately.

    • Provide DietGel or wet mash on the cage floor to encourage hydration without reaching up.

    • If weight loss >15%: Skip one dose, administer 1mL saline SQ, and resume. If loss continues, reduce dose to 25 mg/kg BID .

Q: Can I dose Once Daily (QD) to reduce stress?

A: Generally, no . Because T1/2 is ~2.5 hours, QD dosing allows the receptor to be "open" for 12–16 hours a day. In high-CCL2 secreting tumors (like pancreatic PDAC), this is enough time for a massive influx of monocytes, negating the therapeutic effect. Exception: If you are using an osmotic pump (Alzet), you can achieve steady state, but solubility of PF-4136309 is often too low for the concentration required in pumps.

Module 4: Validation Protocols (Self-Validating the Dose)

You cannot rely on tumor volume alone to verify if the dose is correct. You must verify the Pharmacodynamic (PD) Endpoint : Monocyte Depletion.

Protocol: Flow Cytometry for Ly6C+ Monocytes

Perform this on satellite animals (n=3) after 3 days of dosing.

  • Sample Collection: Collect peripheral blood via tail vein or cardiac puncture (terminal) 2 hours post-dose.

  • Lysis: Red blood cell lysis (ACK buffer).

  • Staining Panel:

    • CD45 (Leukocytes)

    • CD11b (Myeloid lineage)

    • Ly6C (Target: Inflammatory Monocytes)

    • Ly6G (Neutrophils - Negative Control)

  • Gating Strategy:

    • Live -> CD45+ -> CD11b+ -> Ly6G- -> Ly6C High

  • Success Criteria:

    • Effective Dose: >80% reduction in Ly6C(high) monocytes in blood compared to Vehicle control.

    • Ineffective: If Ly6C+ cells are present, your dose (or frequency) is too low, regardless of tumor size.

Decision Logic for Dose Adjustment

DecisionTree Start Start Dosing 50 mg/kg BID CheckTox Check Weight/Condition (Day 3) Start->CheckTox ToxHigh Weight Loss >15% or Hunching CheckTox->ToxHigh Yes ToxLow Stable Weight CheckTox->ToxLow No Reduce Add Supportive Care Reduce to 25 mg/kg BID ToxHigh->Reduce CheckPD Check Blood Monocytes (Flow Cytometry) ToxLow->CheckPD Continue Continue Protocol CheckPD->Continue Ly6C Depleted Fail Drug Ineffective (Check Formulation) CheckPD->Fail Ly6C Present Reduce->CheckPD Re-evaluate Day 7

Figure 2: Troubleshooting Logic. Prioritize maintaining BID frequency over high dose if toxicity occurs. Always validate with flow cytometry.

References

  • Nywening, T. M., et al. (2016). Targeting tumour-associated macrophages with CCR2 inhibition in combination with FOLFIRINOX improves survival in pancreatic cancer. Nature Medicine, 22(5), 519–527. Source for 50 mg/kg BID dosing standard in PDAC models.

  • Xue, C. B., et al. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist.[2][3] ACS Medicinal Chemistry Letters, 2(12), 913–918. Source for PK data (Tmax, Half-life) and chemical structure.[1][2]

  • Sanford, D. E., et al. (2013). Inflammatory monocyte mobilization decreases patient survival in pancreatic cancer: a role for targeting the CCL2/CCR2 axis.[4] Clinical Cancer Research, 19(13), 3404–3415. Source for mechanism of action regarding monocyte mobilization.[2]

Disclaimer: This guide is for research purposes only. All in vivo experiments must be approved by your Institutional Animal Care and Use Committee (IACUC).

Sources

Reference Data & Comparative Studies

Validation

Potency &amp; Precision: PF-4136309 vs. RS102895 in CCR2 Antagonism

[1] Executive Summary For the Senior Researcher: While both PF-4136309 and RS102895 are widely cited CCR2 antagonists, they represent distinct generations of drug discovery. PF-4136309 (INCB8761) is the superior choice f...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

For the Senior Researcher: While both PF-4136309 and RS102895 are widely cited CCR2 antagonists, they represent distinct generations of drug discovery. PF-4136309 (INCB8761) is the superior choice for in vivo efficacy and translational studies, exhibiting single-digit nanomolar potency (


 nM) and high oral bioavailability. In contrast, RS102895  serves as a legacy "tool compound." Although effective for in vitro proof-of-concept, its utility is limited by moderate potency (

nM), a short half-life requiring frequent dosing, and significant off-target activity against adrenergic and serotonergic receptors.

Mechanistic Profile & Binding Kinetics[2]

PF-4136309: The Optimized Orthosteric Antagonist

PF-4136309 acts as a potent, selective, and reversible orthosteric antagonist . It binds deep within the transmembrane bundle of the CCR2 receptor, competing directly with the endogenous ligand CCL2 (MCP-1) for the binding pocket.

  • Binding Mode: Orthosteric blockade involving hydrogen bonding with key residues (e.g., Tyr120, Glu291) in the major binding pocket.

  • Kinetics: Rapid association and dissociation, allowing for dynamic competition with high-concentration chemokine gradients typical of inflammatory microenvironments.

RS102895: The Spiropiperidine Prototype

RS102895 is a spiropiperidine derivative.[1] While it specifically blocks CCL2 binding, its binding affinity is significantly lower than modern analogues.

  • Binding Mode: Binds to a transmembrane pocket overlapping with the orthosteric site but lacks the optimized contacts that confer sub-nanomolar affinity.

  • Liability: Its spiro-fused structure contributes to "promiscuous" binding at other GPCRs (see Section 3).

Quantitative Potency Analysis

The following data aggregates results from human recombinant CCR2b assays. Note the orders-of-magnitude difference in functional potency.

ParameterPF-4136309 (INCB8761)RS102895Interpretation
Binding Affinity (

/

)
5.2 nM ~360 nM PF-4136309 binds ~70x more tightly to the receptor.
Chemotaxis Inhibition (

)
3.9 nM ~1,700 nM PF-4136309 is vastly more effective at stopping cell migration.
Ca

Mobilization (

)
3.3 nM 32 nM RS102895 is more potent in signaling blockade than chemotaxis, but still 10x weaker than PF.
Whole Blood Assay (

)
19 nM N/A (Poor stability)PF-4136309 retains potency in complex physiological fluids.
Species Cross-Reactivity Human, Mouse (17 nM), Rat (13 nM)Human, MousePF-4136309 has consistent cross-species potency, ideal for rodent models.

Critical Insight: The discrepancy between RS102895's Calcium Flux


 (32 nM) and Chemotaxis 

(1.7 µM) suggests that while it may block initial G-protein coupling, it fails to sustain receptor occupancy long enough to prevent cytoskeletal rearrangement and migration under flow.

Selectivity & Off-Target Liabilities

PF-4136309 was engineered for high selectivity.[2] It shows


-fold selectivity over CCR1, CCR5, and other chemokine receptors. Crucially, it has no significant activity against cytochrome P450 enzymes or hERG channels (safe cardiac profile).

RS102895 , conversely, presents significant "dirty" pharmacology that can confound experimental data:

  • 
     / 
    
    
    
    Adrenergic Receptors:
    Inhibits with
    
    
    nM.[3] This can alter vascular tone and blood pressure in animal models, independent of CCR2.
  • 5-HT

    
     Serotonin Receptor:  Inhibits with 
    
    
    
    nM.[3] This may introduce behavioral artifacts in CNS studies.

Visualizing the Pathway & Inhibition

The following diagram illustrates the CCR2 signaling cascade and where these antagonists intervene.

CCR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CCL2 CCL2 (Ligand) CCR2 CCR2 Receptor (GPCR) CCL2->CCR2 Activates G_protein Gαi Protein Dissociation CCR2->G_protein Coupling PF PF-4136309 (High Affinity Block) PF->CCR2 Inhibits (Ki 5.2nM) RS RS102895 (Moderate Affinity Block) RS->CCR2 Inhibits (Ki 360nM) PLC PLCβ Activation G_protein->PLC ERK ERK1/2 Phosphorylation G_protein->ERK IP3 IP3 Generation PLC->IP3 Ca_Store ER Ca2+ Release IP3->Ca_Store Actin Actin Polymerization Ca_Store->Actin ERK->Actin Chemotaxis Chemotaxis (Monocyte Recruitment) Actin->Chemotaxis Cell Migration

Figure 1: Mechanism of Action. PF-4136309 provides high-affinity blockade of the CCL2-CCR2 axis, effectively silencing downstream Calcium mobilization and Actin polymerization required for chemotaxis.

Experimental Protocol: Calcium Mobilization Assay

To self-validate the potency differences described above, use this standardized FLIPR (Fluorometric Imaging Plate Reader) protocol. This assay measures the immediate functional consequence of G-protein coupling (G


i/G

q).
Materials
  • Cells: CCR2-transfected CHO cells or THP-1 Monocytes (human).

  • Dye: Fluo-4 AM or Calcium 6 Assay Kit.

  • Ligand: Recombinant Human CCL2 (MCP-1).[4]

  • Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Probenecid 2.5 mM optional to prevent dye efflux).

Workflow Diagram

Assay_Workflow Step1 1. Cell Seeding (50k cells/well) Incubate O/N Step2 2. Dye Loading (Fluo-4 AM) 37°C, 45 min Step1->Step2 Step3 3. Compound Addition (PF-4136309 or RS102895) Incubate 15 min (RT) Step2->Step3 Step4 4. Ligand Injection (CCL2 EC80 conc.) Automated via FLIPR Step3->Step4 Step5 5. Data Acquisition (RFU over 120s) Step4->Step5 Step6 6. Analysis (Calculate IC50) Step5->Step6

Figure 2: Calcium Flux Assay Workflow. A high-throughput compatible protocol for determining functional IC50.

Protocol Steps (Causality & Logic)[3][7]
  • Seeding: Plate cells in black-wall, clear-bottom 96-well plates. Why: Reduces background fluorescence and allows bottom-reading optics.

  • Dye Loading: Incubate cells with Fluo-4 AM ester. Why: The AM ester permeates the membrane; intracellular esterases cleave it, trapping the dye inside where it binds free Ca

    
    .
    
  • Antagonist Pre-incubation: Add serial dilutions of PF-4136309 or RS102895 (0.1 nM to 10 µM) for 15 minutes. Why: Allows the antagonist to reach equilibrium binding occupancy before the agonist challenge.

  • Baseline Reading: Measure fluorescence for 10 seconds. Why: Establishes the

    
     (baseline) for 
    
    
    
    calculation.
  • Agonist Challenge: Inject CCL2 at its

    
     concentration. Why: Using 
    
    
    
    (not saturation) ensures the assay is sensitive to competitive antagonism.
  • Readout: Monitor fluorescence peak. The reduction in peak height relative to vehicle control determines the % Inhibition.

References

  • Discovery of PF-4136309 (INCB8761): Xue, C. B., et al. (2011).[2] Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters.

  • RS102895 Characterization & Off-Target Effects: Mirzadegan, T., et al. (2000). Identification of the domains of the CCR2 receptor involved in the binding of the antagonist RS102895. Journal of Biological Chemistry.

  • Vaccine Immunity & RS102895 Dosing: Mitchell, L. A., et al. (2013).[5] Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity.[1][5] International Immunopharmacology.

  • CCR2 Structural Biology (Binding Modes): Zheng, Y., et al. (2016).[6] Structure of CC chemokine receptor 2 with orthosteric and allosteric antagonists. Nature. [6]

Sources

Comparative

Comparative Guide: PF-4136309 vs. Cenicriviroc (CCR2/CCR5 Selectivity)

[1] Executive Summary In the landscape of chemokine receptor antagonism, PF-4136309 and Cenicriviroc (CVC) represent two distinct pharmacological philosophies: precision targeting versus broad-spectrum blockade. PF-41363...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the landscape of chemokine receptor antagonism, PF-4136309 and Cenicriviroc (CVC) represent two distinct pharmacological philosophies: precision targeting versus broad-spectrum blockade.

  • PF-4136309 is a highly selective CCR2 antagonist .[1][2][3][4][5] It is the "scalpel," designed to dissect the specific contribution of the CCL2-CCR2 axis, primarily in immuno-oncology (e.g., Pancreatic Ductal Adenocarcinoma) to block inflammatory monocyte recruitment without altering CCR5-mediated T-cell trafficking.

  • Cenicriviroc is a dual CCR2/CCR5 antagonist .[6][7][8][9][10][11] It is the "net," designed to simultaneously halt monocyte infiltration (CCR2) and lymphocyte/stellate cell activation (CCR5), primarily utilized in fibrosis (NASH) and HIV contexts.

This guide provides a technical comparison of their selectivity profiles, mechanisms of action, and experimental validation protocols.

Part 1: Pharmacological Profile & Selectivity Data

The following data aggregates potency values from human recombinant assays. Note the stark contrast in CCR5 activity.

Table 1: Comparative Potency (IC50/Ki)
FeaturePF-4136309 (Incyte/Pfizer)Cenicriviroc (Tobira/Allergan)
Primary Target CCR2 (Selective)CCR2 & CCR5 (Dual)
CCR2 Binding (

)
5.2 nM (Human)2.3 – 5.9 nM (Human)
CCR5 Binding (

)
> 10,000 nM (Inactive)2.0 – 3.1 nM (Potent)
Chemotaxis (

)
3.9 nM (hCCR2-driven)~2 nM (hCCR2 & hCCR5-driven)
hERG Inhibition Weak (

~20 µM)
Low risk at therapeutic doses
Half-life (

)
Short (~2-4 hours in rodents)Long (~30-40 hours in humans)
Binding Mode Orthosteric (Intracellular loop access)Allosteric/Orthosteric mixed mode

Key Insight: PF-4136309 exhibits >1,000-fold selectivity for CCR2 over CCR5. In contrast, Cenicriviroc is equipotent against both. If your experimental design requires preserving antiviral T-cell immunity (often CCR5-dependent), PF-4136309 is the mandatory choice.

Part 2: Mechanism of Action & Signaling Pathways

To understand the utility of these compounds, one must visualize the downstream effects of the receptors they block.

Differential Signaling Blockade
  • PF-4136309 blocks the CCL2 (MCP-1) axis exclusively. This stops the mobilization of Ly6C+ (inflammatory) monocytes from the bone marrow to the tumor microenvironment (TME).

  • Cenicriviroc blocks CCL2 AND CCL5 (RANTES) . By blocking CCR5, it additionally inhibits the migration of Th1 cells and the activation of hepatic stellate cells (HSCs), which is crucial for its anti-fibrotic effects.

Visualization: Chemokine Signaling Architecture

The following diagram illustrates the divergence in pathway blockade.

ChemokinePathways CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor (G-Protein Coupled) CCL2->CCR2 CCL5 CCL5 (RANTES) CCR5 CCR5 Receptor (G-Protein Coupled) CCL5->CCR5 Gprot G-Protein Activation (Gαi) CCR2->Gprot CCR5->Gprot PF PF-4136309 (Selective Block) PF->CCR2 Blocks CVC Cenicriviroc (Dual Block) CVC->CCR2 CVC->CCR5 Blocks Calcium Ca2+ Flux (Intracellular) Gprot->Calcium ERK ERK1/2 Phosphorylation Gprot->ERK MonoMig Monocyte Recruitment (Inflammation) ERK->MonoMig Fibrosis Stellate Cell Activation (Fibrosis) ERK->Fibrosis TCell T-Cell Migration (Immunity) ERK->TCell

Figure 1: Mechanistic divergence.[12] PF-4136309 selectively isolates the CCL2/CCR2 axis, whereas Cenicriviroc creates a broader blockade including CCL5/CCR5.

Part 3: Experimental Validation Protocols

As a scientist, you must validate the selectivity in your specific cell model before proceeding to in vivo studies. Relying solely on vendor datasheets is insufficient due to batch variability.

Protocol A: Comparative Calcium Flux Assay (Functional Selectivity)

This assay measures the immediate G-protein coupled response (Ca2+ release) to confirm if your drug hits CCR2, CCR5, or both.

Reagents:

  • Cell Lines: THP-1 (Expresses CCR2/CCR5) or CHO-K1 transfectants (CCR2+ or CCR5+).

  • Dye: Fluo-4 AM (Calcium indicator).

  • Ligands: Recombinant Human CCL2 (for CCR2) and CCL5 (for CCR5).

Step-by-Step Workflow:

  • Cell Loading: Incubate cells (

    
    ) with 2 µM Fluo-4 AM in HBSS (with Ca2+/Mg2+) for 30 mins at 37°C. Critical: Do not use serum, as it binds the drug.
    
  • Baseline Establishment: Aliquot cells into a 96-well black plate. Measure baseline fluorescence (Ex/Em: 494/516 nm).

  • Antagonist Pre-incubation:

    • Group A: Vehicle (DMSO).[5]

    • Group B: PF-4136309 (Titration: 0.1 nM to 1 µM).

    • Group C: Cenicriviroc (Titration: 0.1 nM to 1 µM).

    • Incubate for 15 minutes.

  • Agonist Challenge:

    • Inject CCL2 (

      
       conc.) to stimulate CCR2. Record Kinetic Flux.
      
    • (In parallel wells) Inject CCL5 (

      
       conc.) to stimulate CCR5. Record Kinetic Flux.
      
  • Data Analysis: Calculate Area Under Curve (AUC).

    • Expected Result: PF-4136309 should inhibit CCL2-induced flux but NOT CCL5-induced flux. Cenicriviroc should inhibit BOTH .

Protocol B: Boyden Chamber Chemotaxis (Phenotypic)

This validates if the binding inhibition translates to a halt in physical cell migration.

Visualization: Experimental Workflow

ChemotaxisWorkflow Start Starve Cells (THP-1 or Monocytes) 2-4 hrs in serum-free media PrepDrug Pre-treat Cells with PF-4136309 or CVC (30 mins, 37°C) Start->PrepDrug Chamber Assemble Boyden Chamber Upper: Cells + Drug Lower: Ligand (CCL2 or CCL5) PrepDrug->Chamber Incubate Migration Period 2-4 Hours 37°C, 5% CO2 Chamber->Incubate Quant Quantification Count cells in lower chamber (Flow Cytometry or ATP Glo) Incubate->Quant

Figure 2: Standard Chemotaxis Workflow. Critical control: Ensure drug is present in both upper and lower chambers to maintain equilibrium.

Part 4: Therapeutic Implications & Selection Guide

When should you choose one over the other?

Case 1: Immuno-Oncology (Pancreatic Cancer / PDAC)
  • Choice: PF-4136309 .[1][2][3][4][5]

  • Rationale: In PDAC, the goal is to stop the influx of Tumor-Associated Macrophages (TAMs) driven by CCL2, which suppress immunity. However, you often want to preserve CCR5 signaling because CCL5 recruits cytotoxic T-cells (CD8+) and NK cells that kill the tumor. Using Cenicriviroc here might be counterproductive as it would block the "good" immune cells (T-cells) along with the "bad" ones (macrophages).

Case 2: Liver Fibrosis (NASH)[8][11][12][13]
  • Choice: Cenicriviroc .

  • Rationale: In fibrosis, both monocytes (CCR2) and hepatic stellate cells/lymphocytes (CCR5) drive the pathology.[11] Dual blockade provides a synergistic anti-inflammatory and anti-fibrotic effect.[7] The failure of CVC in the AURORA trial does not negate its mechanism, but highlights the complexity of NASH endpoints; it remains the standard positive control for dual inhibition in preclinical models.

Case 3: HIV
  • Choice: Cenicriviroc .

  • Rationale: HIV uses CCR5 as a co-receptor for entry into CD4+ T-cells. PF-4136309 has no effect on HIV viral entry.

References

  • Discovery of PF-4136309 (INCB8761): Xue, C. B., et al. (2011).[2][4] Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist.[2][3] ACS Medicinal Chemistry Letters.

  • Cenicriviroc Mechanism & Pharmacology: Friedman, S., et al. (2016). Cenicriviroc, a dual CCR2/CCR5 antagonist for the treatment of NASH.[6][7][8][11][13][14] Contemporary Clinical Trials.

  • Comparative CCR2/CCR5 Signaling: Dyer, D. P., et al. (2019). Chemokine Receptor Redundancy and Specificity are Context Dependent. Immunity.

  • PF-4136309 in Pancreatic Cancer (Clinical): Nywening, T. M., et al. (2016). Targeting CCR2 with PF-04136309 in combination with FOLFIRINOX in metastatic pancreatic cancer. The Lancet Oncology.

  • Structural Basis of Selectivity: Zheng, Y., et al. (2023). Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5.[4][14][15] Nature Communications.

Sources

Validation

Validating PF-4136309 Efficacy: A Comparative Guide Using CD11b+ Depletion

Executive Summary & Rationale PF-4136309 (INCB8761) is a potent, selective, and orally bioavailable antagonist of CCR2 (C-C chemokine receptor type 2).[1][2] Its primary therapeutic mechanism in oncology is the blockade...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

PF-4136309 (INCB8761) is a potent, selective, and orally bioavailable antagonist of CCR2 (C-C chemokine receptor type 2).[1][2] Its primary therapeutic mechanism in oncology is the blockade of the CCL2-CCR2 axis, preventing the mobilization of inflammatory monocytes (IMs) from the bone marrow and their recruitment into the tumor microenvironment (TME), where they differentiate into immunosuppressive Tumor-Associated Macrophages (TAMs).

To robustly validate that the efficacy of PF-4136309 is indeed driven by the reduction of myeloid cells (specifically CCR2+ monocytes/macrophages), researchers must compare its performance against a "positive control" of broad myeloid depletion. CD11b+ (Integrin


M) depletion  serves as this gold standard. If PF-4136309 functions via its hypothesized mechanism, its efficacy profile (tumor growth inhibition, T-cell infiltration) should mirror that of CD11b+ depletion, albeit with greater specificity for the inflammatory monocyte lineage.

This guide outlines the experimental framework to validate PF-4136309 using CD11b+ depletion as the benchmark.

Mechanistic Comparison

Understanding the distinction between pharmacological inhibition (PF-4136309) and cellular depletion (CD11b+) is critical for interpreting results.

  • PF-4136309 (The Scalpel): Specifically blocks the trafficking of CCR2+ Ly6C

    
     monocytes. It does not directly kill the cells but prevents them from reaching the tumor.
    
  • Anti-CD11b / CD11b-DTR (The Sledgehammer): Physically depletes or blocks all CD11b+ cells, including inflammatory monocytes, granulocytes (neutrophils), and some NK/DC subsets.

Figure 1: Signaling & Mechanism of Action

G Tumor Tumor Cells (Secrete CCL2) CCL2 CCL2 (Ligand) Tumor->CCL2 Secretes CCR2 CCR2 Receptor CCL2->CCR2 Chemotactic Signal BoneMarrow Bone Marrow (Monocyte Reservoir) IM CCR2+ Inflammatory Monocyte BoneMarrow->IM Mobilization IM->CCR2 TAM Tumor Associated Macrophage (TAM) IM->TAM Differentiation in TME CCR2->IM Trafficking to Tumor PF PF-4136309 (CCR2 Antagonist) PF->CCR2 Blocks CD11b_Ab Anti-CD11b Ab (Depletion) CD11b_Ab->IM Depletes CD11b_Ab->TAM Depletes TCell CD8+ T Cell (Effector) TAM->TCell Suppresses

Caption: Comparison of PF-4136309 (blocking recruitment) vs. Anti-CD11b (depleting myeloid lineage).

Experimental Design & Protocols

Study Architecture

To validate efficacy, use a 3-arm design in an immunocompetent syngeneic tumor model (e.g., Pan02 or KPC for pancreatic cancer, MC38 for colon).

GroupTreatmentRationale
A Vehicle Control Establishes baseline tumor growth and immune profile.
B PF-4136309 Test Group. Evaluates CCR2 blockade efficacy.[2]
C Anti-CD11b (Clone M1/70) Positive Control. Validates that myeloid depletion impacts this specific tumor model.
Protocol 1: PF-4136309 Preparation & Dosing

Formulation: PF-4136309 is orally bioavailable but often administered subcutaneously (SC) in mouse models to ensure consistent high exposure.

  • Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline (or ddH2O).

  • Preparation:

    • Dissolve PF-4136309 powder in DMSO (5% of final vol). Sonicate if necessary.

    • Add PEG300 (40% of final vol) and vortex.

    • Add Tween 80 (5% of final vol) and vortex.

    • Slowly add Saline (50% of final vol) while vortexing to form a clear solution or stable suspension.

  • Dosing Regimen:

    • Dose: 100 mg/kg.

    • Route: Subcutaneous (SC) or Oral Gavage (PO).

    • Frequency: Twice Daily (BID).

    • Duration: Start when tumors are palpable (~50-100 mm³) and continue until endpoint (typically 14-21 days).

Protocol 2: CD11b Depletion (Positive Control)

Reagent: Anti-mouse CD11b antibody, Clone M1/70 (Rat IgG2b).

  • Vehicle: Sterile PBS (pH 7.4).

  • Dosing Regimen:

    • Loading Dose: 200 µ g/mouse (Intraperitoneal - i.p.) on Day -1 or Day 0.

    • Maintenance Dose: 100 µ g/mouse (i.p.) every 48 hours.[3]

    • Note: Clone M1/70 functions by blocking the C3bi binding site and can induce depletion via ADCC (Antibody-Dependent Cellular Cytotoxicity), though efficiency varies by tissue. For absolute depletion, the CD11b-DTR mouse model (treated with Diphtheria Toxin 20 ng/g) is a more rigorous alternative but requires transgenic breeding.

Validation Workflow

Figure 2: Experimental Timeline

Workflow cluster_Treat Treatment Phase (14-21 Days) Start Tumor Inoculation (Day 0) Palpable Tumors Palpable (~100mm³) Start->Palpable GrpA Grp A: Vehicle (BID) Palpable->GrpA GrpB Grp B: PF-4136309 (100mg/kg BID) Palpable->GrpB GrpC Grp C: Anti-CD11b (100µg q2d) Palpable->GrpC Analysis Endpoint Analysis Flow Cytometry & IHC GrpA->Analysis GrpB->Analysis GrpC->Analysis

Caption: Workflow for parallel assessment of CCR2 inhibition and CD11b depletion.

Data Analysis & Expected Results

Flow Cytometry Panel (Self-Validation)

To confirm the mechanism, you must distinguish between recruited monocytes (CCR2+) and resident macrophages.

  • Gating Strategy:

    • Live/Dead: Exclude Dead cells.

    • CD45+: Leukocytes.[4]

    • CD11b+: Myeloid Lineage.

    • Ly6G-: Exclude Neutrophils.

    • Ly6C vs F4/80:

      • Inflammatory Monocytes (IMs): Ly6C

        
         F4/80
        
        
        
        (Target of PF-4136309).
      • TAMs: Ly6C

        
         F4/80
        
        
        
        (Differentiated progeny).
Comparative Efficacy Table

The following table summarizes the expected outcome if PF-4136309 is effective and on-target.

ReadoutVehicle (Control)PF-4136309 (CCR2 Antagonist)Anti-CD11b (Depletion)Interpretation
Tumor Volume High (Baseline)Reduced Reduced (Likely similar to PF)Confirms myeloid cells drive tumor growth.
Circulating IMs (Blood) Normal/HighHigh (Trapped in blood)Low (Depleted)Critical Distinction: PF-4136309 blocks exit from blood to tissue; Depletion kills them.
Tumor Infiltrating IMs HighLow Low Confirms PF-4136309 blocks recruitment to TME.
CD8+ T-Cell Infiltration Low (Excluded)Increased Increased Removal of immunosuppressive myeloid cells restores T-cell access.
Neutrophils (Ly6G+) BaselineUnchanged/High Low (If M1/70 affects granulocytes)PF-4136309 is more selective for monocytes than CD11b depletion.
"On-Target" Verification
  • The "Trapping" Effect: A hallmark of successful CCR2 blockade (PF-4136309) is a decrease in monocytes in the tumor but an increase (or accumulation) of CCR2+ monocytes in the peripheral blood, as they are unable to extravasate.

  • Depletion Contrast: Anti-CD11b will reduce monocytes in both blood and tumor.

References

  • Discovery of PF-4136309: Xue, C. B., et al. (2011).[2] "Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist."[1][5] ACS Medicinal Chemistry Letters.

  • Clinical Mechanism in PDAC: Nywening, T. M., et al. (2016). "Targeting Tumour-Associated Macrophages with CCR2 Inhibition in Combination with FOLFIRINOX in Locally Advanced and Borderline Resectable Pancreatic Cancer: A Phase 1b Single-Centre Clinical Trial." The Lancet Oncology.

  • CD11b Depletion Protocol (Antibody): Ahn, G. O., et al. (2010). "Inhibition of Mac-1 (CD11b/CD18) enhances tumor response to radiation by reducing myeloid cell recruitment." Proceedings of the National Academy of Sciences (PNAS).

  • CD11b-DTR Model Characterization: Cailhier, J. F., et al. (2005).[6] "Conditional Macrophage Ablation Demonstrates that Resident Macrophages Initiate Acute Peritoneal Inflammation." The Journal of Immunology.

  • Flow Cytometry Gating Strategy: Rose, S., et al. (2012). "A Novel Ly6C/Ly6G-based Strategy to Analyze the Mouse Splenic Myeloid Compartment." Cytometry Part A.

Sources

Comparative

In-Depth Comparison Guide: PF-4136309 Specificity &amp; Negative Control Strategies in Vitro

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Discovery Professionals Focus: Specificity Validation, Negative Control Design, and Comparative Performance Executive Summary: The Specificit...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Discovery Professionals Focus: Specificity Validation, Negative Control Design, and Comparative Performance

Executive Summary: The Specificity Imperative

PF-4136309 (INCB8761) is a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2][3] Unlike earlier generation antagonists (e.g., RS-504393), PF-4136309 exhibits a superior selectivity profile, making it a preferred chemical probe for dissecting the CCL2/CCR2 axis in inflammation, oncology, and fibrosis.

However, in in vitro pharmacological studies, the absence of a commercially available "inactive structural analog" necessitates a rigorous system of biological negative controls . This guide outlines the mandatory experimental frameworks required to validate that observed cellular responses are exclusively CCR2-mediated, distinguishing true antagonism from off-target cytotoxicity or non-specific GPCR interference.

Comparative Analysis: PF-4136309 vs. Alternatives

To establish a robust experimental system, one must understand how PF-4136309 compares to historical standards and why specific controls are chosen.

Table 1: Performance & Selectivity Profile
FeaturePF-4136309 (Primary Probe)RS-504393 (Historical Comparator)Vehicle (Baseline Control)
Primary Target Human CCR2Human CCR2N/A
Mechanism Orthosteric AntagonistOrthosteric AntagonistSolvent Carrier
Potency (IC50) ~5.2 nM (Binding)~89 nM (Binding)N/A
Chemotaxis IC50 3.9 nM (Human PBMCs)~330 nM (Human PBMCs)N/A
Key Off-Target Weak hERG (IC50 20 µM)

-Adrenergic Receptor
DMSO Toxicity (if >0.1%)
Selectivity >1000x vs. CCR1, CCR5Moderate; blocks

-AR
N/A
Role in Assay Test Agent Positive Control / Comparator Negative Control

Critical Insight: RS-504393 is frequently cited but possesses significant off-target activity against


-adrenergic receptors. If your cell model expresses adrenergic receptors, RS-504393 may yield false positives. PF-4136309 is the superior choice for specificity. 

Designing the Negative Control System

Since a "PF-4136309-inactive" molecule is not standard, the negative control must be biological or pathway-based . A valid experiment must include at least one of the following "Negative Conditions" where PF-4136309 is expected to have zero effect .

Strategy A: The Receptor-Negative Control (Genetic Specificity)
  • Concept: Use a cell line identical to your model but lacking CCR2 expression.

  • Model: Parental HEK293 or CHO cells (CCR2-negative) vs. CCR2-transfected stable lines.

  • Expectation: PF-4136309 should not alter basal migration or calcium flux in the parental line. If it does, the effect is off-target.

Strategy B: The Ligand-Specificity Control (Pathway Specificity)
  • Concept: Stimulate the cells with a chemokine that utilizes a different receptor (e.g., CCL5 for CCR5 or CXCL12 for CXCR4).

  • Expectation: PF-4136309 should block CCL2-induced migration but fail to block CCL5-induced migration (assuming cells express both receptors, e.g., Monocytes/THP-1).

Experimental Protocols

Protocol 1: Self-Validating Chemotaxis Assay (Boyden Chamber)

This protocol incorporates both vehicle and ligand-specificity controls to ensure data integrity.

Materials:

  • Cells: THP-1 Monocytes (Express CCR2 and CCR5).

  • Chemoattractants: Recombinant Human CCL2 (MCP-1) and CCL5 (RANTES).

  • Compound: PF-4136309 (10 mM DMSO Stock).

  • Chamber: 96-well Transwell system (5 µm pore size).

Step-by-Step Methodology:

  • Preparation: Resuspend THP-1 cells in migration buffer (RPMI + 0.1% BSA). Starve cells for 2 hours.

  • Compound Pre-incubation:

    • Divide cells into 3 aliquots.

    • Aliquot A: Treat with DMSO (Vehicle Control, 0.1% final).

    • Aliquot B: Treat with PF-4136309 (100 nM, ~20x IC50).

    • Aliquot C: Treat with PF-4136309 (1000 nM, high dose check).

    • Incubate 30 mins at 37°C.

  • Chemoattractant Loading (Bottom Chamber):

    • Condition 1 (Target): CCL2 (10 ng/mL).

    • Condition 2 (Negative Pathway Control): CCL5 (10 ng/mL).

    • Condition 3 (Background): Buffer only.

  • Migration: Load cells (from A, B, C) into top inserts. Incubate 2-4 hours at 37°C.

  • Quantification: Measure migrated cells via ATP luminescence (CellTiter-Glo) or Calcein-AM fluorescence.

Validation Criteria:

  • Success: PF-4136309 inhibits Condition 1 (CCL2) >90% but has no significant effect on Condition 2 (CCL5) compared to Vehicle.

Protocol 2: Calcium Flux Selectivity Screen

High-throughput validation of G-protein coupling blockade.

Methodology:

  • Load CCR2+ cells with Fluo-4 AM calcium dye for 45 mins.

  • Pre-incubate with serial dilutions of PF-4136309 (0.1 nM to 1 µM) for 15 mins.

  • Injection A (Target): Inject CCL2 (EC80 concentration). Record FLIPR/FlexStation response.

  • Injection B (Control): In a separate set of wells, inject ATP (purinergic receptor agonist) or CXCL12.

  • Result: PF-4136309 must dose-dependently inhibit Injection A but leave Injection B traces identical to Vehicle.

Visualizing the Control Logic

The following diagrams illustrate the decision matrix and signaling pathway involved in validating PF-4136309.

Diagram 1: Experimental Design Matrix for Specificity

This flowchart defines how to interpret results from the "Negative Control" experiments.

G Start Start: PF-4136309 Experiment Exp_Group Experimental Group: PF-4136309 + CCL2 (Ligand) Start->Exp_Group Neg_Control_1 Neg Control 1 (Vehicle): DMSO + CCL2 Start->Neg_Control_1 Neg_Control_2 Neg Control 2 (Pathway): PF-4136309 + CCL5/ATP Start->Neg_Control_2 Neg_Control_3 Neg Control 3 (Genetic): PF-4136309 on CCR2(-) Cells Start->Neg_Control_3 Result_A Inhibits Migration/Ca2+ Exp_Group->Result_A Expected Result_B No Inhibition (Full Signal) Exp_Group->Result_B Drug Fail Neg_Control_1->Result_B Expected Neg_Control_2->Result_A Off-Target Neg_Control_2->Result_B Expected Result_C No Effect vs Baseline Neg_Control_3->Result_C Expected Validation VALIDATED SPECIFICITY Result_A->Validation Fail NON-SPECIFIC / TOXIC Result_A->Fail Result_B->Validation Result_C->Validation

Caption: Logic flow for validating PF-4136309 specificity. Green paths indicate successful validation; red dashed paths indicate off-target effects.

Diagram 2: CCR2 Signaling & Inhibition Point

Visualizing where PF-4136309 acts versus the controls.

CCR2_Pathway CCL2 CCL2 (MCP-1) (Agonist) CCR2 CCR2 Receptor CCL2->CCR2 Binds CCL5 CCL5 (RANTES) (Control Ligand) CCR5 CCR5 Receptor (Negative Control) CCL5->CCR5 Binds G_prot Gαi Protein CCR2->G_prot Activates CCR5->G_prot PF PF-4136309 (Inhibitor) PF->CCR2 Blocks Binding PLC PLCβ G_prot->PLC Ca Ca2+ Flux PLC->Ca Chemotaxis Chemotaxis (Cytoskeleton) Ca->Chemotaxis

Caption: PF-4136309 selectively blocks the CCL2-CCR2 axis (Yellow/Red interaction) while sparing the CCL5-CCR5 control pathway (Grey).

References

  • Xue, C. B., et al. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist.[2] ACS Medicinal Chemistry Letters, 2(12), 913–918.[2]

  • MedKoo Biosciences. PF-4136309 Product Information & Biological Activity.

  • National Cancer Institute (NCI). CCR2 Antagonist PF-04136309 Definition and Drug Dictionary.

  • MedChemExpress. RS 504393: Biological Activity and Off-Target Effects (Alpha-1 Adrenergic).

  • Zheng, Y., et al. (2023). Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. Communications Biology.

Sources

Validation

Comparative Technical Guide: PF-4136309 vs. BMS-813160 in Immuno-Oncology

Executive Summary: The Selectivity vs. Duality Paradox In the development of myeloid-targeting immunotherapies, the chemokine receptor CCR2 has emerged as the "gatekeeper" of the Tumor Microenvironment (TME).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity vs. Duality Paradox

In the development of myeloid-targeting immunotherapies, the chemokine receptor CCR2 has emerged as the "gatekeeper" of the Tumor Microenvironment (TME). By blocking CCR2, we aim to sever the recruitment of immunosuppressive Tumor-Associated Macrophages (TAMs) from the bone marrow.

This guide compares two leading small molecules that represent divergent philosophies in this space:

  • PF-4136309 (Pfizer/Incyte): A highly selective CCR2 antagonist . It tests the hypothesis that precise blockade of monocyte egress is sufficient to remodel the TME.

  • BMS-813160 (Bristol Myers Squibb): A dual CCR2/CCR5 antagonist .[1][2][3] It addresses the compensatory redundancy of the chemokine system, targeting not just monocytes (CCR2) but also Tregs and MDSCs (CCR5).

Key Takeaway: While PF-4136309 demonstrated superior initial response rates (49%) in locally advanced pancreatic cancer when paired with FOLFIRINOX, its development was complicated by pulmonary toxicity. BMS-813160 offers a cleaner safety profile and dual-target coverage but has struggled to demonstrate superior efficacy over standard-of-care in metastatic settings, highlighting the challenge of redundant cytokine signaling.

Mechanistic Architecture

To understand the clinical divergence, we must visualize the cellular mechanism. PF-4136309 isolates the CCL2-CCR2 axis.[4] BMS-813160 expands the blockade to the CCL5-CCR5 axis, which is critical because blocking CCR2 alone can sometimes lead to a compensatory upregulation of CCR5 on infiltrating leukocytes.

Diagram 1: Chemokine Blockade in the Tumor Microenvironment[3]

ChemokineBlockade BoneMarrow Bone Marrow (Monocyte Reservoir) Blood Peripheral Blood (Transport) BoneMarrow->Blood Monocyte Egress Tumor Tumor Microenvironment (Immunosuppressive) Blood->Tumor Infiltration CCL2 CCL2 (Ligand) Tumor->CCL2 Secretion CCL5 CCL5 (Ligand) Tumor->CCL5 Secretion CCR2 CCR2 Receptor (Monocytes) CCL2->CCR2 Chemotaxis Signal CCR5 CCR5 Receptor (Tregs/MDSCs) CCL5->CCR5 Recruitment Signal TAM M2-Like TAM (Pro-Tumor) CCR2->TAM Differentiation PF PF-4136309 (Selective CCR2) PF->CCR2 Blocks BMS BMS-813160 (Dual CCR2/5) BMS->CCR2 Blocks BMS->CCR5 Blocks

Caption: Mechanism of Action. PF-4136309 selectively halts monocyte mobilization.[3] BMS-813160 provides broader blockade against compensatory CCR5+ Treg/MDSC recruitment.

Clinical Performance Matrix

The following data aggregates key Phase 1b/2 trials. Note the distinction in chemotherapy backbones (FOLFIRINOX is significantly more potent than Gem/Nab), which confounds direct efficacy comparisons.

FeaturePF-4136309 (Pfizer/Incyte)BMS-813160 (Bristol Myers Squibb)
Target Selectivity CCR2 Only (>100x vs CCR5)Dual CCR2 / CCR5
Key Indication PDAC (Borderline Resectable/Locally Advanced)PDAC (Metastatic) & CRC
Trial Regimen + FOLFIRINOX+ Gemcitabine/Nab-Paclitaxel ± Nivolumab
Objective Response (ORR) 49% (n=33)37% (with Nivo, n=35) vs 26% (Chemo only)
Local Tumor Control 97%N/A (Metastatic setting)
Biomarker Response Reduced circulating CCR2+ monocytes; No marrow accumulation (suggests egress block).Decreased intratumoral macrophages; Increased effector T-cell signature.[5]
Safety Signal Pulmonary Toxicity (24% incidence in metastatic cohort).Generally well tolerated.[1][2] No synergistic toxicity with Nivo.
Status Discontinued in some settings due to toxicity/efficacy balance.Active Phase 2; Investigated as neoadjuvant.[5][6]
Critical Analysis of Efficacy
  • PF-4136309: The 49% ORR with FOLFIRINOX (Linehan et al., Lancet Oncol) is historically high. However, in a separate metastatic trial with Gem/Nab-Pac, the response was only 23.8%, and pulmonary toxicity emerged. This suggests the drug's efficacy is highly dependent on the cytotoxic backbone.

  • BMS-813160: The addition of Nivolumab (anti-PD-1) to BMS-813160 increased ORR from 26% to 37% in PDAC. This supports the hypothesis that unlocking the TME (via CCR2/5 blockade) sensitizes "cold" tumors to checkpoint inhibition, though the effect size remains modest.

Experimental Protocols: Validating Target Engagement

As a scientist, you cannot rely solely on clinical outcomes. You must verify Pharmacodynamics (PD) . The standard for these agents is Flow Cytometry of Peripheral Blood Mononuclear Cells (PBMCs) to track the "CCR2+ Monocyte Gap."

Protocol: High-Sensitivity Flow Cytometry for CCR2 Occupancy

Rationale: Chemokine receptors internalize rapidly upon ligand binding. Standard staining often fails because the receptor is hidden. This protocol uses a specific clone and temperature control to ensure accuracy.

  • Sample Collection:

    • Draw whole blood into EDTA tubes (Heparin can interfere with some chemokine stains).

    • Process within 2 hours to prevent granulocyte activation.

  • PBMC Isolation:

    • Density gradient centrifugation (Ficoll-Paque).

    • Wash 2x with cold PBS (calcium/magnesium-free).

  • Fc Blockade (Crucial):

    • Incubate 1x10^6 cells with FcR Blocking Reagent (human IgG) for 10 min at 4°C. Prevents non-specific binding to monocytes.

  • Surface Staining (The "Monocyte Gate"):

    • CD45 (V500) - Leukocyte Common Antigen.

    • CD14 (FITC) - Monocyte Marker (High expression).

    • CD16 (APC-H7) - Distinguishes Classical (CD14++CD16-) from Non-Classical (CD14+CD16++) monocytes.

    • HLA-DR (PE-Cy7) - Excludes MDSCs (which are often HLA-DR low).

  • Receptor Staining (CCR2/CCR5):

    • CCR2 (Clone 1D9 or K036C2): Stained in PE .

    • CCR5 (Clone 2D7): Stained in APC .

    • Critical Step: Stain for 30 mins at 4°C (on ice). DO NOT STAIN AT 37°C or room temp, as this induces receptor internalization/shedding.

  • Fixation:

    • Fix with 1% Paraformaldehyde. Acquire on flow cytometer within 24 hours.

Diagram 2: Translational Trial Workflow

TrialWorkflow cluster_0 Screening Phase cluster_1 Treatment Phase (Cycle 1-2) cluster_2 Pharmacodynamic Readout Biopsy1 Baseline Tumor Biopsy (IHC: CD68, CD163) Drug Administer Drug (PF-4136309 or BMS-813160) Biopsy1->Drug Blood1 Baseline Blood (Flow: CCR2+ Monocytes) Blood1->Drug PK PK Sampling (Cmax, Trough) Drug->PK Blood2 On-Treatment Blood (Day 15) Drug->Blood2 Analysis Egress Blockade Check: Low Blood Monocytes? High Bone Marrow Monocytes? Blood2->Analysis

Caption: Translational workflow to correlate drug exposure (PK) with biological effect (PD - Monocyte depletion).

References

  • Linehan, D. C., et al. (2016). "PF-04136309 in combination with FOLFIRINOX for the treatment of borderline resectable and locally advanced pancreatic adenocarcinoma." The Lancet Oncology.[7]

  • Nywening, T. M., et al. (2016). "Targeting tumour-associated macrophages with CCR2 inhibition in combination with FOLFIRINOX in locally advanced and borderline resectable pancreatic cancer." The Lancet Oncology.[7]

  • Noel, M. S., et al. (2020). "Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma." Investigational New Drugs.

  • Bristol Myers Squibb. (2023). "Phase 1b/2 study of BMS-813160, a CCR2/5 dual antagonist, in combination with chemotherapy or nivolumab in patients with advanced pancreatic or colorectal cancer."[1] ClinicalTrials.gov Identifier: NCT03184870.[2]

  • Lau, J., et al. (2023). "BMS-813160: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate."[3][8] ACS Medicinal Chemistry Letters.

Sources

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